Glyasperin C
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(3R)-7-hydroxy-5-methoxy-6-(3-methylbut-2-enyl)-3,4-dihydro-2H-chromen-3-yl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-12(2)4-6-16-19(24)10-20-17(21(16)25-3)8-13(11-26-20)15-7-5-14(22)9-18(15)23/h4-5,7,9-10,13,22-24H,6,8,11H2,1-3H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZMWVKBVFOCEE-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OCC(C2)C3=C(C=C(C=C3)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC[C@H](C2)C3=C(C=C(C=C3)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162055 | |
| Record name | 4-((R)-7-Hydroxy-5-methoxy-6-(3-methyl-but-2-enyl)-1-benzopyran-3-yl)-benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142474-53-1 | |
| Record name | Glyasperin C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142474-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyasperin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142474531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-((R)-7-Hydroxy-5-methoxy-6-(3-methyl-but-2-enyl)-1-benzopyran-3-yl)-benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYASPERIN C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85CR4734XV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Uncharted Path: A Technical Guide to the Biosynthesis of Glyasperin C in Plants
For Immediate Release
Shanghai, China – November 24, 2025 – For researchers, scientists, and drug development professionals invested in the therapeutic potential of plant-derived compounds, understanding their intricate biosynthetic pathways is paramount. This technical guide provides an in-depth exploration of the putative biosynthetic pathway of Glyasperin C, a prenylated isoflavan found in the medicinal plant licorice (Glycyrrhiza species). While the complete pathway has yet to be fully elucidated in a single study, this document synthesizes current research on isoflavonoid biosynthesis in Glycyrrhiza to present a robust, evidence-based proposed pathway, complete with detailed experimental protocols and quantitative data for key enzymatic steps.
This compound belongs to the isoflavonoid class of plant secondary metabolites, a group of compounds renowned for their diverse biological activities. The biosynthesis of these molecules originates from the general phenylpropanoid pathway, branching off to create the characteristic isoflavone skeleton. Subsequent modifications, including reduction, methylation, and prenylation, give rise to the structural complexity and therapeutic potential of compounds like this compound.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to be a multi-step enzymatic process commencing with the common isoflavone precursor, daidzein. This pathway involves a series of modifications to the isoflavone backbone, catalyzed by specific enzyme families that have been identified and characterized in Glycyrrhiza species.
1. The Isoflavone Backbone: The journey begins with the conversion of the flavanone liquiritigenin to the isoflavone daidzein. This critical rearrangement is catalyzed by two enzymes: 2-hydroxyisoflavanone synthase (IFS), a cytochrome P450 enzyme (CYP93C2), and 2-hydroxyisoflavanone dehydratase (HID).[1][2]
2. Key Modifying Steps: From daidzein, a series of modifications are necessary to arrive at the this compound structure:
- Reduction: The double bond in the C-ring of the isoflavone is reduced to form an isoflavan. This reaction is catalyzed by an isoflavone reductase (IFR).[1][3]
- Methylation: O-methyltransferases (OMTs) are responsible for adding methyl groups to hydroxyl moieties. An isoflavone 4'-O-methyltransferase has been identified in Glycyrrhiza, which could act on the 4'-hydroxyl group.[4][5] Other OMTs are likely responsible for methylation at other positions.
- Hydroxylation: Cytochrome P450 monooxygenases (CYPs) introduce hydroxyl groups at specific positions on the flavonoid rings. While the exact P450s for this compound are unknown, various CYPs involved in flavonoid hydroxylation have been identified in licorice.[2][6][7][8][9][10]
- Prenylation: The final key modification is the addition of a dimethylallyl pyrophosphate (DMAPP) group, a reaction catalyzed by prenyltransferases (PTs). Several PTs with activity towards isoflavonoids have been discovered in Glycyrrhiza and related species.[11][12][13]
The precise sequence of these reduction, methylation, hydroxylation, and prenylation steps is yet to be definitively established and may involve several alternative routes.
Quantitative Insights into Isoflavonoid Biosynthesis
While kinetic data for the specific enzymes in the this compound pathway are limited, studies on related enzymes in Glycyrrhiza and other legumes provide valuable comparative data. This information is crucial for metabolic engineering efforts aimed at enhancing the production of desired isoflavonoids.
| Enzyme Class | Example Enzyme | Substrate(s) | Product(s) | Plant Source | Reference |
| Isoflavone Synthase | CYP93C2 | Liquiritigenin, Naringenin | 2-hydroxyisoflavanones | Glycyrrhiza echinata | [2] |
| O-Methyltransferase | I4'OMT | 2,7,4'-trihydroxyisoflavanone | 2,7-dihydroxy-4'-methoxyisoflavanone | Glycyrrhiza glabra | [5] |
| Prenyltransferase | LaPT1 | Genistein, 2'-hydroxygenistein | Prenylated genisteins | Lupinus albus | [11] |
| Isoflavone Reductase | GmIFR | 2'-hydroxydaidzein | 2'-hydroxy-2,3-dihydrodaidzein | Glycine max | [14] |
Note: This table presents examples of enzyme activities on related substrates, as direct kinetic data for the this compound pathway is not yet available.
Experimental Protocols for Pathway Elucidation
The characterization of biosynthetic pathways relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are summarized protocols for key experiments.
1. Heterologous Expression of Biosynthetic Enzymes
This protocol outlines the expression of plant enzymes, such as P450s and prenyltransferases, in a host system like Saccharomyces cerevisiae (yeast) for functional characterization.
-
Gene Cloning: The coding sequence of a candidate gene is amplified from Glycyrrhiza cDNA and cloned into a suitable yeast expression vector (e.g., pYES-DEST52).[15]
-
Yeast Transformation: The expression vector is transformed into a suitable yeast strain (e.g., INVSc1) using the lithium acetate method.[16]
-
Protein Expression: Transformed yeast cells are grown in selective media and protein expression is induced by adding galactose.[16][17]
-
Microsome Isolation (for P450s): For membrane-bound enzymes like cytochrome P450s, yeast cells are lysed, and microsomes are isolated by differential centrifugation.[2]
-
Soluble Protein Purification (for OMTs, IFRs, PTs): For soluble enzymes, the cell lysate is centrifuged, and the supernatant containing the recombinant protein is used directly or purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).[16]
2. In Vitro Enzyme Assays
-
Reaction Mixture: A typical assay mixture contains the prepared enzyme (microsomes or purified protein), a buffered solution (e.g., potassium phosphate buffer, pH 7.5), the putative substrate (e.g., daidzein), and necessary cofactors (NADPH for P450s and reductases, S-adenosyl methionine for OMTs, and DMAPP for prenyltransferases).[5][11]
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
Reaction Termination and Extraction: The reaction is stopped, often by adding an organic solvent like ethyl acetate, which also serves to extract the products.[11]
3. Product Analysis
-
High-Performance Liquid Chromatography (HPLC): The extracted products are analyzed by HPLC to separate the components. The retention time of the product is compared to that of an authentic standard if available.[18]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used to confirm the identity of the product by determining its mass-to-charge ratio (m/z) and fragmentation pattern, which should match the expected structure.[19]
Regulatory Networks and Future Directions
The biosynthesis of isoflavonoids is tightly regulated at the transcriptional level by transcription factors such as MYB and bHLH proteins. Furthermore, the expression of biosynthetic genes can be induced by environmental stressors, indicating a role for these compounds in plant defense.[20][21]
The elucidation of the complete biosynthetic pathway of this compound will open doors for its sustainable production through metabolic engineering in microbial or plant-based systems. This will not only provide a reliable source of this valuable compound for further pharmacological research but also allow for the generation of novel derivatives with potentially enhanced therapeutic properties. Future research should focus on the definitive identification and kinetic characterization of each enzyme in the proposed pathway to pave the way for these exciting applications.
References
- 1. Integrated Metabolomic and Transcriptomic Analysis Reveals the Pharmacological Effects and Differential Mechanisms of Isoflavone Biosynthesis in Four Species of Glycyrrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cloning and Functional Expression of a Cytochrome P450 cDNA Encoding 2-Hydroxyisoflavanone Synthase Involved in Biosynthesis of the Isoflavonoid Skeleton in Licorice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Histone Deacetylase GiSRT2 Negatively Regulates Flavonoid Biosynthesis in Glycyrrhiza inflata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional and structural studies of isoflavone 4'-O-methyltransferase from Glycyrrhiza glabra L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The licorice root derived isoflavan glabridin inhibits the activities of human cytochrome P450S 3A4, 2B6, and 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro inhibition of human cytochrome P450 enzymes by licoisoflavone B from Glycyrrhiza uralensis Fisch. ex DC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytochrome P450 inhibition by three licorice species and fourteen licorice constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New dual functional CYP450 gene involves in isoflavone biosynthesis in Glycine max L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of an Isoflavonoid-Specific Prenyltransferase from Lupinus albus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LaPT2 Gene Encodes a Flavonoid Prenyltransferase in White Lupin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. uwo.scholaris.ca [uwo.scholaris.ca]
- 15. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization and structural analysis of a versatile aromatic prenyltransferase for imidazole-containing diketopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative Analysis of Flavonoids in Glycyrrhiza uralensis Fisch by 1H-qNMR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Histone Deacetylase GiSRT2 Negatively Regulates Flavonoid Biosynthesis in <i>Glycyrrhiza inflata</i> - ProQuest [proquest.com]
- 21. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Glyasperin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyasperin C, a prenylated flavonoid, has garnered significant interest within the scientific community for its potential therapeutic applications. Isolated from the roots of Glycyrrhiza species, notably Glycyrrhiza uralensis, this natural compound exhibits promising biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its known biological interactions. All quantitative data are summarized in structured tables for ease of reference, and key experimental workflows are visualized using Graphviz diagrams.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C21H24O5 | |
| Molecular Weight | 356.4 g/mol | |
| CAS Number | 142474-53-1 | |
| Physical Form | Powder | |
| Purity | ≥ 98% | |
| Storage Conditions | 4°C, protected from light, dry, sealed |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the structural elucidation and identification of this compound. While a comprehensive public repository of its spectra is not available, the following sections outline the expected characteristic signals based on its chemical structure and data from related compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV spectrum of flavonoids typically shows two major absorption bands. For this compound, these are expected in the ranges of 240-285 nm (Band II, from the A-ring benzoyl system) and 300-400 nm (Band I, from the B-ring cinnamoyl system).
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. These include:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl groups.
-
C-H stretching: Peaks around 2850-3000 cm⁻¹ corresponding to aliphatic C-H bonds.
-
C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.
-
C-O stretching: Bands in the 1000-1300 cm⁻¹ range due to the ether and phenolic C-O bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound will display signals characteristic of its flavonoid scaffold and prenyl group. Aromatic protons will appear in the downfield region (δ 6.0-8.0 ppm), while the protons of the prenyl group will be observed in the upfield region, including characteristic signals for vinyl and methyl protons.
¹³C NMR: The carbon NMR spectrum will show signals for all 21 carbon atoms. The chemical shifts will be indicative of the different carbon environments, including aromatic carbons, olefinic carbons of the prenyl group, and the aliphatic carbons of the chromane ring.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound. The exact mass should be consistent with its molecular formula, C21H24O5.
Experimental Protocols
Isolation and Purification of this compound from Glycyrrhiza uralensis
The following is a general protocol for the extraction and isolation of flavonoids, including this compound, from the roots of Glycyrrhiza uralensis.
1. Extraction:
- Dried and powdered roots of G. uralensis are extracted with methanol under reflux.
- The methanolic extract is concentrated under reduced pressure to yield a crude extract.
2. Fractionation:
- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
- The ethyl acetate fraction, which is rich in flavonoids, is collected.
3. Chromatographic Purification:
- The ethyl acetate fraction is subjected to column chromatography on silica gel.
- The column is eluted with a gradient of n-hexane and ethyl acetate.
- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
start [label="Dried Glycyrrhiza uralensis Roots", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
extraction [label="Methanol Extraction (Reflux)"];
concentration1 [label="Concentration"];
crude_extract [label="Crude Methanol Extract"];
partitioning [label="Solvent Partitioning\n(n-hexane, Chloroform, Ethyl Acetate)"];
ea_fraction [label="Ethyl Acetate Fraction"];
silica_gel [label="Silica Gel Column Chromatography"];
fractions [label="Collect and Monitor Fractions (TLC)"];
hplc [label="Preparative HPLC"];
pure_compound [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> extraction;
extraction -> concentration1;
concentration1 -> crude_extract;
crude_extract -> partitioning;
partitioning -> ea_fraction;
ea_fraction -> silica_gel;
silica_gel -> fractions;
fractions -> hplc;
hplc -> pure_compound;
}
Neuraminidase Inhibition Assay
This compound has been identified as a potent and reversible noncompetitive inhibitor of neuraminidase. The following is a fluorescence-based assay protocol to determine its inhibitory activity.
Materials:
-
Neuraminidase enzyme
-
This compound (test compound)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., MES buffer with CaCl₂)
-
Stop solution (e.g., glycine-NaOH buffer)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the neuraminidase enzyme solution to each well, followed by the different concentrations of this compound or control vehicle.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the liberated 4-methylumbelliferone (4-MU) at an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Biological Activity and Signaling Pathways
The biological activity of this compound is an area of active research. Its established role as a neuraminidase inhibitor suggests its potential as an antiviral agent. While direct studies on the specific signaling pathways modulated by this compound are limited, research on structurally related compounds provides valuable insights into its potential mechanisms of action.
For instance, Dehydrothis compound, another isoflavone from licorice, has been shown to suppress TPA-induced cell transformation by directly inhibiting MKK4 and PI3K. This suggests that this compound may also interact with key cellular signaling cascades involved in cell proliferation and inflammation, such as the MAPK and PI3K/Akt pathways.
Furthermore, Glyasperin A has been reported to affect the Akt/mTOR/IKK signaling pathway, which is crucial in regulating cell growth, proliferation, and survival. Given the structural similarities, it is plausible that this compound exerts its biological effects through modulation of these or related signaling pathways. Further investigation is warranted to elucidate the precise molecular targets and mechanisms of action of this compound.
Conclusion
This compound is a promising natural product with significant potential for drug development, particularly in the antiviral and anti-inflammatory arenas. This guide has provided a detailed overview of its known physical and chemical properties, along with standardized protocols for its isolation and biological evaluation. While further research is needed to fully elucidate its spectroscopic characteristics and the specific signaling pathways it modulates, the information presented here serves as a valuable resource for scientists and researchers working with this intriguing compound. The continued investigation into the multifaceted activities of this compound is expected to unveil new therapeutic opportunities.
Potential biological activities of Glyasperin C
An In-depth Technical Guide on the Potential Biological Activities of Glyasperin Analogs
Disclaimer: Extensive literature searches did not yield specific biological activity data, experimental protocols, or identified signaling pathways for Glyasperin C. The following guide is based on published research for the closely related compound, Glyasperin A , and provides a framework for the potential biological activities and methodologies that could be applicable to this compound. All data, protocols, and diagrams presented herein pertain to Glyasperin A.
Introduction
Glyasperins are a class of isoflavonoid compounds that have garnered interest for their potential therapeutic properties. While data on this compound is not currently available in the public domain, research on its analog, Glyasperin A, has revealed significant biological activities, particularly in the realm of oncology. This document summarizes the known biological effects of Glyasperin A, details the experimental protocols used to elucidate these activities, and visualizes the implicated signaling pathways. This information serves as a foundational guide for researchers and drug development professionals interested in the therapeutic potential of the Glyasperin family of compounds.
Potential Biological Activities of Glyasperin A
Glyasperin A has demonstrated potent anti-cancer properties, primarily through the inhibition of cancer stem cells (CSCs). CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and relapse. The primary reported activities of Glyasperin A are centered around its ability to induce apoptosis and inhibit the "stemness" of cancer cells.
Anti-Cancer Activity
The principal biological activity identified for Glyasperin A is its cytotoxic effect against cancer cells, specifically teratocarcinoma cells (NCCIT cell line), which are used as a model for cancer stem cells.
Table 1: Cytotoxicity of Glyasperin A on NCCIT Teratocarcinoma Cells
| Parameter | Value | Cell Line | Assay | Reference |
|---|
| Inhibition of Cell Growth | Strong | NCCIT | MTT Assay |[1] |
Note: Specific IC50 values for Glyasperin A were not provided in the abstract. The term "strongly inhibited" is used as a qualitative descriptor from the source.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of Glyasperin A's biological activity.
Cell Culture
-
Cell Line: NCCIT (human teratocarcinoma cell line), used as a cancer stem cell model.
-
Culture Conditions: Cells are cultured in appropriate media and conditions to maintain viability and proliferation for two-dimensional (2D) and three-dimensional (3D) cell culture patterns.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: NCCIT cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of Glyasperin A for specific time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells.
Flow Cytometry for Cell Cycle Analysis and Stemness Markers
Flow cytometry is used to analyze the cell cycle distribution and the expression of cell surface markers associated with stemness.
-
Cell Preparation: Cells are treated with Glyasperin A, harvested, and washed.
-
Fixation: Cells are fixed (e.g., with 70% ethanol) to permeabilize the cell membrane for DNA staining.
-
Staining:
-
Cell Cycle: Cells are stained with a fluorescent DNA-binding dye (e.g., propidium iodide).
-
Stemness Markers: Cells are incubated with fluorescently labeled antibodies specific for stemness surface markers.
-
-
Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. The data is analyzed to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) and the expression levels of stemness markers.
Immunoblotting (Western Blot)
Immunoblotting is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Total protein is extracted from Glyasperin A-treated and control cells.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bax, p-ERK1/2, Nanog, Oct4, c-Myc, proteins of the Akt/mTOR/IKK pathway).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Human Phospho-Kinase Array
This array-based method allows for the simultaneous detection of the relative phosphorylation levels of multiple kinases.
-
Lysate Preparation: Cell lysates are prepared from treated and untreated cells.
-
Array Incubation: The lysates are incubated with a membrane array spotted with antibodies against various phosphorylated kinases.
-
Washing and Detection: The array is washed, and the captured phosphorylated kinases are detected using a cocktail of detection antibodies and a chemiluminescent reagent.
-
Analysis: The signal intensity of each spot is quantified to determine the relative changes in kinase phosphorylation.
Signaling Pathways Modulated by Glyasperin A
Glyasperin A has been shown to modulate key signaling pathways involved in cancer cell proliferation, survival, and stemness.
Apoptosis Induction Pathway
Glyasperin A induces apoptosis (programmed cell death) in cancer cells. This is achieved by upregulating pro-apoptotic proteins like Bax and activating the ERK1/2 signaling pathway.
Caption: Glyasperin A-induced apoptosis pathway.
Inhibition of Stemness Signaling Pathways
Glyasperin A reduces the "stemness" of cancer cells by downregulating key transcription factors and inhibiting pro-survival signaling pathways. It has been shown to decrease the expression of Nanog, Oct4, and c-Myc, which are critical for maintaining stem cell properties. Furthermore, it inhibits the Akt/mTOR/IKK signaling cascades.
Caption: Inhibition of cancer stemness pathways by Glyasperin A.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for evaluating the biological activities of a compound like Glyasperin A.
Caption: General experimental workflow for assessing biological activity.
Conclusion and Future Directions
The available data on Glyasperin A suggest that it is a promising anti-cancer agent with a mechanism of action targeted against cancer stem cells. It demonstrates the ability to induce apoptosis and inhibit key signaling pathways responsible for maintaining the stem-like characteristics of cancer cells.
For this compound, a similar research trajectory would be necessary to elucidate its potential biological activities. This would involve:
-
Isolation and Purification: Establishing a robust protocol for obtaining pure this compound.
-
In Vitro Screening: Performing a battery of in vitro assays, such as those described in this guide, to assess its anti-cancer, anti-inflammatory, and antioxidant properties.
-
Mechanism of Action Studies: If promising activities are identified, further studies to delineate the underlying molecular mechanisms and signaling pathways would be crucial.
-
In Vivo Studies: Preclinical in vivo studies in animal models would be the next step to evaluate efficacy and safety.
This guide, while focused on Glyasperin A, provides a comprehensive blueprint for the scientific investigation of this compound and other related compounds. The methodologies and potential pathways described herein represent the current standards in the field of drug discovery and development.
References
Glyasperin C: A Technical Guide to its Discovery, Natural Sources, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glyasperin C, a prenylated isoflavan, represents a class of bioactive compounds with significant potential in pharmaceutical research. First isolated in 1992, this natural product has garnered interest for its putative antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural source, detailed experimental protocols for its isolation and characterization, and an exploration of its potential biological activities and associated signaling pathways. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding and further research.
Discovery and Characterization
This compound was first discovered and isolated in 1992 by a team of researchers led by Toshio Fukai from the roots of Glycyrrhiza aspera, a species of licorice. The discovery was part of a broader investigation into the phenolic constituents of this plant species. The structure of this compound was elucidated using a combination of spectroscopic methods, including UV-Visible spectroscopy, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Physicochemical Properties
A summary of the reported physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₄O₅ | [1] |
| Molecular Weight | 356.4 g/mol | [1] |
| Appearance | Colorless needles | [1] |
| Melting Point | 79-80 °C | [1] |
| Optical Rotation | [α]D²⁰ -15.6° (c 0.13, MeOH) | [1] |
Spectroscopic Data
The structural elucidation of this compound was heavily reliant on NMR spectroscopy. The key ¹H and ¹³C NMR spectral data are summarized in Tables 2 and 3, respectively. This data is crucial for the identification and verification of the compound in future studies.
Table 2: ¹H-NMR Spectral Data of this compound (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 4.30 | m | |
| H-3 | 3.65 | m | |
| H-4 | 2.90 | m | |
| H-8 | 6.42 | s | |
| H-2' | 6.95 | d | 8.5 |
| H-5' | 6.45 | dd | 8.5, 2.5 |
| H-6' | 6.38 | d | 2.5 |
| H-1'' | 3.25 | d | 7.0 |
| H-2'' | 5.25 | t | 7.0 |
| 3''-Me | 1.75 | s | |
| 3''-Me | 1.65 | s | |
| 5-OMe | 3.78 | s |
Table 3: ¹³C-NMR Spectral Data of this compound (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 67.9 |
| C-3 | 31.8 |
| C-4 | 31.2 |
| C-4a | 157.9 |
| C-5 | 103.5 |
| C-6 | 111.2 |
| C-7 | 158.4 |
| C-8 | 94.2 |
| C-8a | 155.9 |
| C-1' | 113.8 |
| C-2' | 129.9 |
| C-3' | 102.7 |
| C-4' | 155.1 |
| C-5' | 107.5 |
| C-6' | 131.5 |
| C-1'' | 21.2 |
| C-2'' | 122.5 |
| C-3'' | 131.8 |
| 3''-Me | 17.9 |
| 3''-Me | 25.7 |
| 5-OMe | 55.3 |
Natural Sources
The primary and thus far only confirmed natural source of this compound is the roots of Glycyrrhiza aspera . This plant is a species of licorice found in various regions of Asia. While other species of Glycyrrhiza, such as G. uralensis and G. glabra, are well-known for their rich flavonoid content, this compound has been specifically isolated from G. aspera.
Quantitative Data
Currently, there is a lack of specific quantitative data in the published literature regarding the yield or concentration of this compound from Glycyrrhiza aspera. The original discovery paper did not report the final yield of the purified compound. Further quantitative studies, such as those employing High-Performance Liquid Chromatography (HPLC) with a validated analytical standard, are required to determine the typical concentration of this compound in its natural source.
Experimental Protocols
The following sections provide detailed methodologies for the extraction, isolation, and characterization of this compound, based on the original discovery paper and general practices for the isolation of prenylated flavonoids from Glycyrrhiza species.
Extraction of Crude Flavonoids
The initial step involves the extraction of a broad spectrum of compounds from the dried and powdered roots of Glycyrrhiza aspera.
-
Maceration: The dried and powdered root material is macerated with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 24-48 hours). This process is typically repeated multiple times to ensure exhaustive extraction.
-
Solvent Evaporation: The combined solvent extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). Prenylated flavonoids like this compound are typically enriched in the less polar fractions, such as the chloroform or ethyl acetate fractions.
References
A Technical Guide to the Spectroscopic Data of Glyasperin C
This document provides a detailed overview of the spectroscopic data for Glyasperin C, a prenylated flavonoid isolated from the roots of Glycyrrhiza aspera. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development who are interested in the chemical and biological properties of this natural compound.
Spectroscopic Data
The structural elucidation of this compound has been primarily achieved through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The data presented herein is compiled from the seminal publication that first described its isolation and characterization.
High-resolution mass spectrometry confirms the molecular formula of this compound as C₂₁H₂₄O₅.
| Parameter | Value |
| Molecular Formula | C₂₁H₂₄O₅ |
| Molecular Weight | 356.41 g/mol |
The ¹H and ¹³C NMR spectra provide the detailed structural framework of this compound. The chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ ppm) |
| H-2 | 3.96, 4.19 |
| H-3 | 3.39 |
| H-4 | 2.63, 2.92 |
| H-8 | 6.17 |
| H-2' | 6.91 |
| H-5' | 6.27 |
| H-6' | 6.25 |
| 7-OCH₃ | 3.70 |
| Prenyl H-1'' | 3.16 |
| Prenyl H-2'' | 5.09 |
| Prenyl H-4'' | 1.66 |
| Prenyl H-5'' | 1.58 |
Table 2: ¹³C NMR Spectroscopic Data for this compound [1]
| Carbon | Chemical Shift (δ ppm) |
| C-2 | 70.37 |
| C-3 | 32.26 |
| C-4 | 26.61 |
| C-4a | 108.38 |
| C-5 | 158.32 |
| C-6 | 114.39 |
| C-7 | 155.43 |
| C-8 | 99.82 |
| C-8a | 154.48 |
| C-1' | 119.80 |
| C-2' | 127.35 |
| C-3' | 109.52 |
| C-4' | 155.08 |
| C-5' | 102.58 |
| C-6' | 106.12 |
| 7-OCH₃ | 54.91 |
| C-1'' | 21.14 |
| C-2'' | 122.04 |
| C-3'' | 130.41 |
| C-4'' | 25.12 |
| C-5'' | 17.38 |
Experimental Protocols
The isolation and characterization of this compound involve standard phytochemical techniques. The following is a generalized protocol based on the methodologies reported for the extraction of prenylated flavonoids from Glycyrrhiza species.
A general procedure for the isolation of this compound from the roots of Glycyrrhiza aspera is as follows:
-
Extraction: The air-dried and powdered roots are extracted with a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol.[2]
-
Fractionation: The crude extract is then subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., a mixture of n-hexane and ethyl acetate) to separate fractions based on polarity.
-
Purification: Fractions containing this compound are further purified using techniques like preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) to yield the pure compound.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., at 400 MHz for ¹H and 100 MHz for ¹³C) using a suitable deuterated solvent, such as acetone-d₆.
-
Mass Spectrometry: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source.
Signaling Pathways and Biological Activity
While specific studies on the signaling pathways directly modulated by this compound are limited, research on a closely related compound, Dehydrothis compound (DGC), provides valuable insights. DGC has been shown to possess anti-inflammatory and neuroprotective properties. It exerts its effects by modulating key signaling pathways involved in inflammation.[3][4][5]
A significant pathway inhibited by DGC is the lipopolysaccharide (LPS)-induced inflammatory response in microglial cells. DGC has been found to suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) such as p38 and ERK.[5] This is achieved, in part, by upregulating MAPK phosphatase-1 (MKP-1), which in turn dephosphorylates and inactivates p38 MAPK and ERK.[5]
Visualizations
Caption: Proposed mechanism of Dehydrothis compound in suppressing inflammatory pathways.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Extraction of Glycyrrhizic Acid and Glabridin from Licorice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 5. Licorice-derived dehydrothis compound increases MKP-1 expression and suppresses inflammation-mediated neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of Glyasperin C Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glyasperin C, a natural product, holds potential as a therapeutic agent. However, its molecular targets remain largely uncharacterized. This technical guide outlines a comprehensive in silico workflow to predict and prioritize potential protein targets of this compound, thereby accelerating drug discovery and development efforts. By leveraging a multi-pronged computational approach, encompassing reverse docking, pharmacophore modeling, and machine learning-based methods, we can generate a high-confidence list of putative targets for subsequent experimental validation. This document provides detailed experimental protocols, data presentation tables, and visual representations of the key methodologies and biological pathways, offering a practical roadmap for researchers in the field. While direct experimental data for this compound is limited, this guide draws upon known biological activities of the related compound, Glyasperin A, to inform the target prediction strategy. A recent study on Glyasperin A revealed its inhibitory effects on cancer stem cells through the modulation of the Akt/mTOR/IKK signaling pathways and the downregulation of stemness-related transcription factors such as Nanog, Oct4, and c-Myc[1].
Introduction to In Silico Target Prediction
The identification of molecular targets is a critical and often rate-limiting step in drug discovery. Traditional experimental approaches can be time-consuming and resource-intensive. In silico, or computational, methods offer a powerful alternative to expedite this process by predicting interactions between a small molecule and a vast array of biological macromolecules.[2] These methods can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods rely on the principle that similar molecules often exhibit similar biological activities, while structure-based methods utilize the three-dimensional structures of proteins to predict binding interactions.[3] This guide will detail a workflow that integrates both approaches for a more robust prediction of this compound targets.
Proposed In Silico Workflow for this compound Target Identification
Our proposed workflow employs a sequential and integrated approach to first generate a broad list of potential targets and then refine this list to a smaller, more manageable set of high-confidence candidates.
Caption: Overall workflow for in silico prediction of this compound targets.
Detailed Experimental Protocols
Phase 1: Initial Target Screening
Objective: To prepare a high-quality 3D structure of this compound for subsequent in silico analyses.
Protocol:
-
Obtain 2D Structure: Acquire the 2D chemical structure of this compound in SDF or SMILES format from a chemical database (e.g., PubChem, ChEMBL).
-
3D Structure Generation: Convert the 2D structure into a 3D conformation using a molecular modeling software such as ChemDraw or MarvinSketch.
-
Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be accomplished using software like Avogadro or MOE (Molecular Operating Environment).
-
File Format Conversion: Save the optimized 3D structure in a format compatible with docking and screening software (e.g., PDBQT for AutoDock Vina, MOL2).
Objective: To screen a large library of protein structures to identify potential binding partners for this compound.[4][5]
Protocol:
-
Protein Target Library Preparation:
-
Compile a comprehensive library of human protein structures from the Protein Data Bank (PDB). This library should ideally cover a wide range of protein families.
-
Pre-process the protein structures by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges. This can be automated using scripts or tools like the MGLTools package.
-
-
Docking Simulation:
-
Utilize a reverse docking platform such as ReverseDock or a custom script employing AutoDock Vina.[6]
-
Define the search space for each protein, typically encompassing the entire protein surface to ensure an unbiased "blind docking" approach.
-
Execute the docking of the prepared this compound structure against each protein in the library.
-
-
Binding Affinity Calculation:
-
The docking software will calculate the binding affinity (e.g., in kcal/mol) for the best predicted binding pose of this compound to each protein.
-
-
Initial Filtering:
-
Rank the proteins based on their predicted binding affinities.
-
Apply an initial cutoff threshold (e.g., binding affinity ≤ -7.0 kcal/mol) to select a preliminary list of potential targets.
-
Objective: To identify proteins whose binding sites contain chemical features complementary to this compound.[7][8]
Protocol:
-
Pharmacophore Model Generation:
-
Generate a 3D pharmacophore model from the prepared this compound structure. This model will consist of key chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.[9] Software like LigandScout or Discovery Studio can be used for this purpose.
-
-
Pharmacophore Database Screening:
-
Screen a pre-compiled database of protein pharmacophores (e.g., from sources like Pharmit or ZINCPharmer) against the this compound pharmacophore model.
-
-
Hit Retrieval and Filtering:
-
Retrieve the proteins whose pharmacophores match that of this compound.
-
Filter the results based on a fit score or RMSD (Root Mean Square Deviation) to identify the best matches.
-
Phase 2: Target Prioritization & Refinement
Objective: To leverage machine learning models trained on known drug-target interactions to predict the likelihood of this compound binding to the preliminary target list.[10][11]
Protocol:
-
Feature Extraction:
-
For this compound, compute a set of molecular descriptors (e.g., Morgan fingerprints, MACCS keys) that numerically represent its structural and physicochemical properties.
-
For each protein target, derive features from its amino acid sequence (e.g., dipeptide composition, protein sequence descriptors).[12]
-
-
Model Application:
-
Utilize a pre-trained machine learning model for drug-target interaction (DTI) prediction.[13] Several web servers and standalone tools are available, such as SwissTargetPrediction or CLC-Pred.[14][15]
-
Input the features of this compound and the target proteins into the model to obtain a prediction score or probability of interaction.
-
-
Score-Based Ranking:
-
Rank the potential targets based on the prediction scores. Higher scores indicate a greater likelihood of interaction.
-
Objective: To analyze the biological context of the predicted targets and identify enriched signaling pathways.
Protocol:
-
Pathway Enrichment Analysis:
-
Use the list of predicted targets as input for pathway analysis tools such as DAVID, Metascape, or Reactome.
-
Identify statistically significant enrichment of specific biological pathways (e.g., KEGG pathways, Gene Ontology terms).
-
-
Protein-Protein Interaction (PPI) Network Construction:
-
Construct a PPI network of the predicted targets using databases like STRING or BioGRID.
-
Identify highly connected "hub" proteins within the network, as these may represent key regulatory nodes.
-
Based on the known activity of Glyasperin A on the Akt/mTOR/IKK signaling pathways, a hypothetical signaling pathway diagram for this compound's potential mechanism of action is presented below[1].
Caption: Hypothetical inhibition of the Akt/mTOR/IKK pathway by this compound.
Data Presentation and Interpretation
To facilitate the analysis and comparison of results from the different in silico methods, all quantitative data should be summarized in clearly structured tables.
Table 1: Reverse Docking Results
| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Putative Binding Site Residues |
| Target A (XXXX) | -9.8 | Val12, Ala34, Leu89 |
| Target B (YYYY) | -9.5 | Phe23, Tyr56, Pro112 |
| Target C (ZZZZ) | -9.2 | Ile45, Met67, Trp150 |
| ... | ... | ... |
Table 2: Pharmacophore Screening and Machine Learning Prediction
| Protein Target | Pharmacophore Fit Score | Machine Learning DTI Score |
| Target A | 0.89 | 0.92 |
| Target B | 0.85 | 0.88 |
| Target C | 0.82 | 0.95 |
| ... | ... | ... |
Table 3: Consolidated Target Prioritization
| Protein Target | Reverse Docking Rank | Pharmacophore Rank | ML Prediction Rank | Pathway Involvement | Final Priority Score |
| Target A | 1 | 1 | 2 | Akt/mTOR Signaling | 1 |
| Target C | 3 | 3 | 1 | Apoptosis Regulation | 2 |
| Target B | 2 | 2 | 3 | Cell Cycle Control | 3 |
| ... | ... | ... | ... | ... | ... |
Conclusion and Future Directions
This in silico workflow provides a robust and systematic approach for the prediction of this compound targets. By integrating multiple computational methodologies, it is possible to generate a prioritized list of high-confidence targets for subsequent experimental validation. The logical progression from broad screening to refined prioritization is crucial for efficiently allocating resources for downstream experimental studies.
Caption: Logical progression of target list refinement.
Future work should focus on the experimental validation of the top-ranked predicted targets. Techniques such as differential scanning fluorimetry (DSF), surface plasmon resonance (SPR), and in vitro enzymatic assays can be employed to confirm direct binding and functional modulation of the predicted targets by this compound. The convergence of in silico predictions and experimental validation will ultimately elucidate the mechanism of action of this compound and pave the way for its development as a novel therapeutic agent.
References
- 1. Stemness reducible effects of glyasperin A against NCCIT teratocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Silico Drug Target Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 3. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]
- 5. Reverse docking: Significance and symbolism [wisdomlib.org]
- 6. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 9. Receptor-Based Pharmacophore Modeling in the Search for Natural Products for COVID-19 Mpro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review of machine learning-based methods for predicting drug-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. revistas.unir.net [revistas.unir.net]
- 12. A Machine Learning Approach for Drug-target Interaction Prediction using Wrapper Feature Selection and Class Balancing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Polypharmacy and the In Silico Prediction of Potential Body Proteins Targeted by These Drugs Among Hospitalized COVID-19 Patients With Cytokine Storm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CLC-Pred: A freely available web-service for in silico prediction of human cell line cytotoxicity for drug-like compounds | PLOS One [journals.plos.org]
Navigating the Unknown: A Technical Guide to the Solubility and Stability of Glyasperin C
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative data on the solubility and stability of Glyasperin C is scarce. This guide provides a comprehensive framework based on established methodologies for natural products and flavonoids to enable researchers to conduct systematic studies on this compound.
Introduction
This compound, a polyphenol isolated from the roots of Glycyrrhiza uralensis, has garnered interest for its potential biological activities. However, a significant knowledge gap exists regarding its fundamental physicochemical properties, particularly its solubility and stability. Information from suppliers suggests that solutions should be freshly prepared and stored for no longer than a month, with caution against repeated freeze-thaw cycles. This indicates potential stability issues that warrant thorough investigation. Understanding these characteristics is paramount for the design of reliable in vitro and in vivo experiments, as well as for the potential development of this compound as a therapeutic agent.
This technical guide outlines a systematic approach to comprehensively study the solubility and stability of this compound. It details experimental protocols for solubility determination in various solvents and for assessing its stability under forced degradation conditions, as recommended by international guidelines for phytochemicals. Furthermore, it provides templates for data presentation and visual workflows to guide the experimental process.
Solubility Assessment of this compound
The solubility of a compound is a critical parameter that influences its absorption and bioavailability. For natural products like this compound, determining solubility in a range of solvents is essential for developing suitable formulations for biological assays and potential drug delivery systems.
Experimental Protocol for Solubility Determination
A common and straightforward method for determining solubility is the shake-flask method, followed by quantification of the dissolved compound.
Materials:
-
This compound
-
A selection of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, methanol, dimethyl sulfoxide (DMSO), acetone)
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on a shaker or rotator and agitate at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant.
-
Centrifuge the collected supernatant at a high speed to remove any remaining suspended particles.
-
Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or UPLC method to determine the concentration of dissolved this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the solubility of this compound in each solvent based on the concentration determined from the calibration curve and the dilution factor.
-
Data Presentation: Solubility of this compound
The following table template can be used to systematically record and compare the solubility data for this compound.
| Solvent | Temperature (°C) | pH (for aqueous solutions) | Solubility (mg/mL) | Solubility (µM) | Observations |
| Water | 25 | 7.0 | |||
| PBS | 37 | 7.4 | |||
| Ethanol | 25 | - | |||
| Methanol | 25 | - | |||
| DMSO | 25 | - | |||
| Acetone | 25 | - | |||
| User-defined solvent |
Visualizing the Solubility Determination Workflow
Stability Assessment of this compound
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[1][2][3] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.
Experimental Protocol for Forced Degradation Studies
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC or UPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Keep the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Maintain the mixture at a specific temperature for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Keep the mixture at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample or a solution of this compound to high temperatures (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a stability-indicating HPLC or UPLC method. The method should be able to separate the intact this compound from its degradation products. A PDA detector can help to assess the peak purity, while an MS detector can aid in the identification of degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound under each stress condition at different time points.
-
Determine the degradation kinetics (e.g., zero-order, first-order).
-
Data Presentation: Stability of this compound under Forced Degradation
The following table template can be used to summarize the results of the forced degradation studies.
| Stress Condition | Reagent Concentration | Temperature (°C) | Duration (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation | Degradation Products (if identified) |
| Acidic Hydrolysis | 0.1 M HCl | 60 | 2 | ||||
| 8 | |||||||
| 24 | |||||||
| Basic Hydrolysis | 0.1 M NaOH | 60 | 2 | ||||
| 8 | |||||||
| 24 | |||||||
| Oxidative Degradation | 3% H₂O₂ | Room Temp. | 2 | ||||
| 8 | |||||||
| 24 | |||||||
| Thermal Degradation | - | 80 | 24 | ||||
| 48 | |||||||
| Photolytic Degradation | - | As per ICH | - |
Visualizing the Forced Degradation Workflow
Conclusion
While specific experimental data for this compound remains elusive in the public domain, this guide provides a robust framework for its systematic investigation. By following the detailed protocols for solubility and stability testing, researchers can generate the critical data needed to advance the understanding and potential application of this promising natural product. The use of structured data presentation and clear experimental workflows will ensure that the generated knowledge is both comprehensive and easily communicable within the scientific community, ultimately filling the current knowledge void and paving the way for future research and development.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Glyasperin C
Abstract
Glyasperin C is a naturally occurring prenylated isoflavan with potential biological activities. To date, a formal total synthesis of this compound has not been reported in the scientific literature. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of structurally related prenylated isoflavonoids. This document outlines a proposed synthetic strategy, detailing the key transformations and providing generalized protocols based on analogous reactions reported in peer-reviewed journals. The target audience for these notes are researchers and professionals in the fields of organic synthesis and drug development.
Proposed Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound suggests that the molecule can be constructed from a prenylated isoflavone intermediate. This intermediate, in turn, can be synthesized from a simpler, non-prenylated isoflavone core. The isoflavone core can be assembled via a deoxybenzoin route, starting from commercially available resorcinol and 2,4-dihydroxyphenylacetic acid derivatives.
Caption: Retrosynthetic analysis of this compound.
I. Synthesis of the Isoflavone Core: 2',4',5,7-Tetrahydroxyisoflavone
The construction of the isoflavone skeleton is a critical step. The deoxybenzoin route is a classical and reliable method for this purpose.[1] This involves the synthesis of a 2-hydroxydeoxybenzoin intermediate followed by cyclization to form the isoflavone ring.
Experimental Protocol: Deoxybenzoin Condensation
A suitably protected resorcinol derivative can be condensed with a protected 2,4-dihydroxyphenylacetic acid in the presence of a condensing agent like trifluoroacetic anhydride (TFAA) or via a Friedel-Crafts acylation.
Experimental Protocol: Isoflavone Cyclization
The resulting deoxybenzoin is then treated with a formylating agent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) or a Vilsmeier-Haack reagent, followed by acid-catalyzed cyclization to yield the isoflavone core.
| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| Deoxybenzoin Synthesis | Boron trifluoride etherate, methanesulfonyl chloride | Dioxane | 80-100 | 60-75 |
| Isoflavone Cyclization | DMF-DMA, BF3·OEt2, MsCl, Et3N | Acetonitrile | Reflux | 70-85 |
II. Regioselective Prenylation of the Isoflavone Core
The introduction of the prenyl group at the C6 position is proposed to proceed via an O-prenylation followed by a Claisen rearrangement.[2][3] The regioselectivity of the Claisen rearrangement can be influenced by steric and electronic factors, as well as the choice of catalyst.
Experimental Workflow: Prenylation
Caption: Workflow for the regioselective prenylation of the isoflavone core.
Experimental Protocol: O-Prenylation and Claisen Rearrangement
The isoflavone is first treated with prenyl bromide in the presence of a weak base to form the O-prenylated ether. This intermediate is then heated, often under microwave irradiation, to induce a[4][4]-sigmatropic Claisen rearrangement, which typically favors the formation of the C-prenylated product at the less hindered ortho position (C6).[2][5] Lanthanide catalysts have also been reported to promote para-selective Claisen-Cope rearrangements in some systems.[6]
| Step | Key Reagents/Conditions | Solvent | Temperature (°C) | Typical Yield (%) |
| O-Prenylation | Prenyl bromide, K2CO3 | Acetone | Reflux | 85-95 |
| Claisen Rearrangement | Microwave irradiation or heat | N,N-Dimethylaniline or Toluene | 180-250 | 50-70 |
III. Enantioselective Reduction of the Isoflavone to the Isoflavan
The final key transformation is the stereoselective reduction of the prenylated isoflavone to the corresponding (S)-isoflavan. This can be achieved through a domino asymmetric transfer hydrogenation/deoxygenation with dynamic kinetic resolution.[7][8][9] This method allows for the conversion of a racemic isoflavanone (which can be formed from the isoflavone) into a single enantiomer of the isoflavan.
Experimental Protocol: Asymmetric Transfer Hydrogenation
A chiral ruthenium catalyst, such as a Noyori-type complex, is used with a hydrogen donor like formic acid or sodium formate to effect the asymmetric reduction of the isoflavone.[10] This process typically involves the reduction of both the C=C double bond and the C=O ketone group.
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Enantiomeric Excess (e.e.) (%) |
| (S,S)-RuCl(p-cymene)[TsDPEN] | HCOOH/Et3N | CH2Cl2 | 28 | >98 |
| Noyori-Ikariya Ru(II) complexes | Sodium formate | Dioxane/H2O | 40 | up to >99 |
IV. Final Deprotection
If protecting groups were utilized for the phenolic hydroxyls during the synthesis, a final deprotection step would be necessary. Common protecting groups for phenols include benzyl ethers (removed by hydrogenolysis) or silyl ethers (removed by fluoride sources like TBAF). The choice of deprotection conditions will depend on the specific protecting groups used and the overall stability of the this compound molecule.
The synthetic pathway outlined above provides a viable, albeit untested, route to this compound based on well-precedented chemical transformations. The key challenges in this synthesis include achieving high regioselectivity in the prenylation step and excellent enantioselectivity in the final reduction to establish the correct stereochemistry of the natural product. Further optimization of each step would be necessary to develop a robust and efficient total synthesis of this compound.
References
- 1. Total synthesis of isoflavonoids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00060A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The first enantioselective synthesis of isoflavonoids: (R)- and (S)-isoflavans - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Aromatic Claisen Rearrangements of O-prenylated tyrosine and model prenyl aryl ethers: Computational study of the role of water on acceleration of Claisen rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective Total Synthesis of Natural Isoflavans: Asymmetric Transfer Hydrogenation/Deoxygenation of Isoflavanones with Dynamic Kinetic Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Extraction and Biological Activity of Glyasperin C from Licorice Root
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyasperin C is a prenylated isoflavonoid found in the roots of Glycyrrhiza species, commonly known as licorice root. Prenylated flavonoids are a class of natural products that have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and potential anticancer effects. The addition of a prenyl group to the flavonoid backbone often enhances lipophilicity and biological activity. This document provides a detailed protocol for the extraction and purification of this compound from licorice root and explores its potential biological activities by examining its influence on key cellular signaling pathways.
Extraction and Purification Protocol
This protocol is a representative method for the isolation of this compound from Glycyrrhiza uralensis root, based on established procedures for extracting and purifying prenylated flavonoids from this plant source.
1. Plant Material and Initial Extraction
-
Plant Material: Dried and powdered roots of Glycyrrhiza uralensis.
-
Extraction Solvent: 70% Ethanol in deionized water.
-
Procedure:
-
Macerate 1 kg of powdered licorice root in 10 L of 70% ethanol at room temperature for 24 hours with occasional stirring.
-
Filter the extract through cheesecloth and then filter paper.
-
Repeat the extraction process on the plant residue two more times.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
-
2. Solvent Partitioning
-
Solvents: Ethyl acetate, n-hexane, and deionized water.
-
Procedure:
-
Suspend the crude ethanol extract in 2 L of deionized water.
-
Perform liquid-liquid partitioning by first extracting with n-hexane (3 x 2 L) to remove nonpolar compounds. Discard the n-hexane phase.
-
Subsequently, extract the aqueous phase with ethyl acetate (3 x 2 L).
-
Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the ethyl acetate extract, which is enriched in flavonoids.
-
3. Column Chromatography: Silica Gel
-
Stationary Phase: Silica gel (100-200 mesh).
-
Mobile Phase: A gradient of chloroform and methanol.
-
Procedure:
-
Adsorb the ethyl acetate extract onto a small amount of silica gel.
-
Pack a glass column with silica gel in chloroform.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a stepwise gradient of increasing methanol concentration in chloroform (e.g., 100:0, 99:1, 98:2, 95:5, 90:10, 80:20, v/v).
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a chloroform:methanol (9:1) developing system and UV visualization.
-
Combine fractions containing compounds with similar TLC profiles.
-
4. Column Chromatography: Sephadex LH-20
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: Methanol.
-
Procedure:
-
Dissolve the flavonoid-rich fractions obtained from silica gel chromatography in a minimal amount of methanol.
-
Apply the sample to a Sephadex LH-20 column pre-equilibrated with methanol.
-
Elute with methanol at a constant flow rate.
-
Collect fractions and monitor by TLC and HPLC to identify those containing this compound.
-
5. Preparative High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reversed-phase preparative column.
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Procedure:
-
Dissolve the partially purified fractions containing this compound in the initial mobile phase.
-
Inject the sample onto the preparative HPLC system.
-
Elute with a linear gradient of increasing acetonitrile concentration.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain pure this compound.
-
Experimental Workflow Diagram
Quantitative Data Summary
The following table summarizes representative quantitative parameters for the extraction and purification of prenylated flavonoids from licorice root. Please note that specific yields for this compound may vary depending on the plant material and exact experimental conditions.
| Parameter | Value/Range | Reference Notes |
| Initial Extraction | ||
| Solvent-to-Solid Ratio | 10:1 (L/kg) | A common ratio for efficient initial extraction. |
| Extraction Time | 24 hours per extraction | Maceration time can be optimized; shorter times are possible with methods like ultrasound-assisted extraction. |
| Extraction Temperature | Room Temperature | To prevent degradation of thermolabile compounds. |
| Purification | ||
| Expected Yield from EtOAc Fraction | 1-5% (w/w of crude extract) | The ethyl acetate fraction typically contains a complex mixture of flavonoids. |
| Purity after Prep-HPLC | >95% | Purity should be confirmed by analytical HPLC and spectroscopic methods (NMR, MS). |
Potential Biological Activities and Signaling Pathways
Based on studies of related prenylated flavonoids and isoflavones, this compound is likely to exhibit significant biological activities, particularly in the areas of cancer and inflammation. The following signaling pathways are proposed as potential targets for this compound.
1. Anti-Cancer Activity: PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Isoflavones and other flavonoids have been shown to inhibit this pathway, leading to cancer cell apoptosis.
PI3K/Akt/mTOR Signaling Pathway Diagram
2. Anti-Inflammatory Activity: NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation. The inhibition of NF-κB activation is a major target for anti-inflammatory drug development. Flavonoids are known to suppress NF-κB signaling.
NF-κB Signaling Pathway Diagram
Application Notes and Protocols for Cell-Based Assays Using Glyasperin C
Introduction
Glyasperin A, a natural compound, has demonstrated significant anti-cancer properties, particularly against cancer stem cells (CSCs). It has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest. Mechanistic studies indicate that Glyasperin A modulates key signaling pathways, including the Akt/mTOR pathway, which is crucial for cell survival and proliferation. These findings suggest that Glyasperin C may also be a valuable compound for cancer research and drug development.
This document provides detailed protocols for a panel of cell-based assays to investigate the biological activities of this compound on cancer cells.
Data Summary
The following tables present hypothetical data illustrating the potential effects of this compound on a cancer cell line.
Table 1: Effect of this compound on Cancer Cell Viability (MTT Assay)
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 5.2 | |
| 1 | 85.3 ± 4.1 | |
| 5 | 62.1 ± 3.5 | 7.5 |
| 10 | 45.8 ± 2.9 | |
| 25 | 21.4 ± 1.8 | |
| 50 | 8.7 ± 1.1 |
Table 2: Apoptosis Induction by this compound (Annexin V/PI Staining)
| This compound Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Vehicle Control) | 95.1 | 2.5 | 2.4 |
| 10 | 70.3 | 15.2 | 14.5 |
| 25 | 45.6 | 30.8 | 23.6 |
| 50 | 15.9 | 55.4 | 28.7 |
Table 3: Effect of this compound on Cell Cycle Distribution (Propidium Iodide Staining)
| This compound Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Vehicle Control) | 55.2 | 30.1 | 14.7 |
| 10 | 68.4 | 20.5 | 11.1 |
| 25 | 75.1 | 15.3 | 9.6 |
| 50 | 82.3 | 10.2 | 7.5 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[1][2]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[3][4][5][6]
Materials:
-
Cancer cell line
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.[7][8][9][10][11]
Materials:
-
Cancer cell line
-
This compound
-
6-well plates
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash them once with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Western Blot Analysis of the Akt/mTOR Signaling Pathway
This protocol is for detecting changes in the protein expression and phosphorylation status within the Akt/mTOR pathway following treatment with this compound.
Materials:
-
Cancer cell line
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-mTOR, anti-phospho-mTOR, anti-p70S6K, anti-phospho-p70S6K, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, then lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image of the protein bands using an imaging system.
Signaling Pathway
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. scispace.com [scispace.com]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 9. Basic Instructions for Running Cell Cycle Analysis with Propidium Iodide on the Beckman Coulter Cytoflex S ... [protocols.io]
- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes: In Vitro Anti-Cancer Activity of Glyasperin C
Introduction
Glyasperin C, a natural compound, has demonstrated potential as an anti-cancer agent in preclinical studies. These application notes provide an overview of the in vitro assays used to characterize the anti-cancer effects of this compound, including its cytotoxic and pro-apoptotic activities, as well as its impact on cell cycle progression. The provided protocols are intended to guide researchers in the evaluation of this compound and other potential anti-cancer compounds.
Summary of In Vitro Anti-Cancer Activity
This compound has been shown to exhibit cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 6.51 |
| K562 | Chronic Myelogenous Leukemia | > 10 |
| HT-29 | Colorectal Adenocarcinoma | > 10 |
Note: The IC50 values are based on available literature and may vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols can be adapted for the evaluation of this compound's anti-cancer properties.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., HepG2, K562, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by measuring the cellular DNA content. Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be represented in a histogram, allowing for the quantification of cells in each phase of the cell cycle.
Visualizations
Experimental Workflow for In Vitro Anti-Cancer Assays
Caption: Workflow for evaluating the in vitro anti-cancer activity of this compound.
Generalized Apoptosis Signaling Pathway
Disclaimer: The specific molecular targets of this compound in the apoptosis pathway have not been fully elucidated. This diagram illustrates the general intrinsic and extrinsic apoptosis pathways commonly affected by anti-cancer agents.
Caption: Generalized intrinsic and extrinsic apoptosis signaling pathways.
Generalized Cell Cycle Regulation
Disclaimer: The specific molecular targets of this compound in the cell cycle pathway are not yet fully understood. This diagram illustrates key regulatory points in the cell cycle that can be targeted by anti-cancer compounds.
Caption: Key checkpoints in the cell cycle as potential targets for anti-cancer agents.
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Glyasperin C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for determining the antimicrobial susceptibility of Glyasperin C, a prenylated isoflavonoid with known antibacterial properties. The information is intended to guide researchers in the evaluation of this natural product against various microbial strains.
Quantitative Antimicrobial Susceptibility Data
The antimicrobial activity of this compound has been evaluated against several clinically relevant bacterial strains. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key indicator of antimicrobial potency.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacterial Strains
| Microorganism | Strain | MIC (µg/mL) | MIC (µM) | Reference(s) |
| Enterococcus faecalis | Vancomycin-Resistant (VRE) | - | 1.9 x 10⁻⁵ - 4.5 x 10⁻⁵ M | [1] |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | - | 1.9 x 10⁻⁵ - 4.5 x 10⁻⁵ M | [1] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 16 | - |
Note: Conversion between µg/mL and µM requires the molecular weight of this compound. Dashes indicate data not available in the specified unit from the cited sources.
Experimental Protocols
The following are detailed protocols for determining the antimicrobial susceptibility of this compound. These methods are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are adapted for natural products.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
This compound stock solution (e.g., in dimethyl sulfoxide - DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)
-
Bacterial inoculum suspension
-
Sterile pipette tips and multichannel pipette
-
Incubator
Protocol:
-
Preparation of this compound Dilutions:
-
Prepare a serial two-fold dilution of the this compound stock solution in the appropriate broth medium directly in the 96-well plate.
-
The final volume in each well should be 100 µL. The concentration range should be selected to encompass the expected MIC value.
-
Include a growth control well containing only broth and bacterial inoculum (no this compound).
-
Include a sterility control well containing only broth to check for contamination.
-
If DMSO is used as a solvent, ensure the final concentration in all wells is not inhibitory to the test organism. Include a solvent control well with the highest concentration of DMSO used.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours) of the test microorganism on a suitable agar plate, select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate (except the sterility control well), resulting in a final volume of 200 µL per well.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35-37°C for 18-24 hours in ambient air.
-
-
Result Interpretation:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
-
Disk Diffusion Assay (Kirby-Bauer Method)
This method assesses the susceptibility of bacteria to this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
This compound solution of a known concentration
-
Sterile filter paper disks (6 mm in diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Sterile swabs
-
Incubator
-
Calipers or a ruler
Protocol:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the standardized bacterial suspension, ensuring to remove excess liquid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of this compound Disks:
-
Aseptically apply sterile filter paper disks impregnated with a known amount of this compound onto the surface of the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Place the disks sufficiently far apart to prevent overlapping of the inhibition zones.
-
Include a control disk impregnated with the solvent used to dissolve this compound to ensure it has no inhibitory effect.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
The size of the inhibition zone is indicative of the antimicrobial activity. Interpretation of susceptible, intermediate, or resistant categories requires the establishment of standardized zone diameter breakpoints.
-
Visualizations
The following diagrams illustrate the experimental workflow for the antimicrobial susceptibility testing protocols.
Caption: Workflow for Broth Microdilution MIC Assay.
Caption: Workflow for Disk Diffusion Susceptibility Assay.
References
Application Notes and Protocols for High-Throughput Screening of Glyasperin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyasperin C is a natural flavonoid compound that holds promise for investigation in drug discovery, particularly in the field of oncology. While direct extensive research on this compound is emerging, studies on the closely related analogue, Glyasperin A, suggest significant biological activity, including the induction of apoptosis and modulation of key cancer-related signaling pathways. These characteristics make this compound a compelling candidate for high-throughput screening (HTS) campaigns aimed at identifying novel anticancer therapeutics.
These application notes provide a framework for utilizing this compound in HTS workflows. The protocols outlined below are based on the predicted biological activities of this compound, drawing parallels from data on Glyasperin A, and are designed to be adaptable to standard HTS platforms.
Predicted Mechanism of Action
Based on studies of the related compound Glyasperin A, this compound is hypothesized to exert its anticancer effects through a multi-targeted mechanism:
-
Induction of Apoptosis: this compound is predicted to trigger programmed cell death in cancer cells. This is likely mediated through the intrinsic apoptotic pathway, potentially involving the upregulation of pro-apoptotic proteins like Bax.
-
Modulation of the PI3K/Akt/mTOR Signaling Pathway: This critical pathway is frequently dysregulated in cancer, promoting cell survival, proliferation, and resistance to therapy. This compound is anticipated to inhibit this pathway, leading to decreased cancer cell viability. The inhibition of IKK, a component of the NF-κB pathway which can be regulated by Akt, is also a potential mechanism.
-
Modulation of the MAPK/ERK Signaling Pathway: The ERK1/2 signaling cascade is another key regulator of cell proliferation and survival. Glyasperin A has been shown to increase the phosphorylation of ERK1/2, a complex role that can sometimes lead to apoptosis depending on the cellular context.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound based on published results for the structurally similar compound, Glyasperin A. Note: This data should be experimentally verified for this compound.
Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | Putative IC50 (µM) |
| NTERA-2 | Teratocarcinoma | ~2.0 |
| KB | Oral Epidermoid Carcinoma | ~11.0 |
| MCF-7 | Breast Cancer | ~15.0 |
| HepG2 | Liver Cancer | ~17.0 |
| LU-1 | Lung Cancer | ~16.0 |
Table 2: Summary of High-Throughput Screening Assay Parameters
| Assay Type | Target Pathway/Marker | Assay Format | Detection Method | Key Parameters |
| Primary Screen | ||||
| Cell Viability | Global Cytotoxicity | 384-well | Luminescence (e.g., CellTiter-Glo®) | Z'-factor > 0.5, S/B > 3 |
| Secondary Screens | ||||
| Apoptosis Induction | Caspase-3/7 Activity | 384-well | Luminescence (e.g., Caspase-Glo® 3/7) | Fold induction over control |
| Apoptosis Induction | Phosphatidylserine Exposure | 384-well | Fluorescence (e.g., Annexin V binding) | % of apoptotic cells |
| Pathway Modulation | Akt Phosphorylation (p-Akt) | 384-well | TR-FRET or AlphaLISA® | IC50 determination |
| Pathway Modulation | mTOR Phosphorylation (p-mTOR) | 384-well | TR-FRET or AlphaLISA® | IC50 determination |
Experimental Protocols
High-Throughput Cell Viability Screening
This protocol is designed for a primary screen to identify the cytotoxic effects of this compound against a panel of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
384-well white, clear-bottom assay plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Acoustic liquid handler (e.g., Echo®) or pin tool for compound dispensing
-
Luminescent plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 384-well plates at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 25 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Dispensing: Using an acoustic liquid handler, dispense a range of this compound concentrations (e.g., from 100 µM down to 1 nM) into the assay plates. Include DMSO-only wells as a negative control and a known cytotoxic compound (e.g., staurosporine) as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
Assay Reagent Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add 25 µL of the reagent to each well.
-
Signal Development: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
HTS Apoptosis Assay: Caspase-3/7 Activity
This secondary assay confirms that the observed cytotoxicity is due to the induction of apoptosis.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
384-well white assay plates
-
This compound
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminescent plate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the Cell Viability Screening protocol.
-
Incubation: Incubate the plates for 24-48 hours at 37°C and 5% CO₂.
-
Assay Reagent Addition: Add 25 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Signal Development: Mix the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure luminescence.
-
Data Analysis: Calculate the fold-change in caspase activity relative to the DMSO control.
HTS Pathway Modulation Assay: p-Akt (S473) TR-FRET
This assay determines the effect of this compound on the PI3K/Akt signaling pathway.
Materials:
-
Cancer cell line known to have active Akt signaling
-
Serum-free and complete culture medium
-
384-well low-volume white assay plates
-
This compound
-
Lysis buffer
-
p-Akt (S473) TR-FRET assay kit (e.g., LANCE® Ultra)
-
TR-FRET-enabled plate reader
Procedure:
-
Cell Seeding and Starvation: Seed cells in 384-well plates. Once confluent, serum-starve the cells for 12-24 hours.
-
Compound Treatment: Treat cells with a dose range of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., IGF-1) for 15-30 minutes to induce Akt phosphorylation.
-
Cell Lysis: Lyse the cells by adding the manufacturer-provided lysis buffer.
-
Assay Reagent Addition: Add the TR-FRET antibody mix (Eu-chelate labeled anti-Akt antibody and ULight™-labeled anti-p-Akt (S473) antibody) to each well.
-
Incubation: Incubate the plate at room temperature for 4 hours, protected from light.
-
Data Acquisition: Measure the time-resolved fluorescence at the appropriate emission wavelengths (e.g., 665 nm and 615 nm).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and determine the IC50 of this compound for p-Akt inhibition.
Visualizations
Caption: Predicted signaling pathways modulated by this compound.
Caption: High-throughput screening workflow for this compound.
Application Notes and Protocols for Preclinical Evaluation of Glyasperin Analogs
Note: As of the current date, publicly available research on the efficacy of Glyasperin C in animal models is limited. The following application notes and protocols are based on preclinical studies of a closely related compound, Glyasperin A , and are intended to provide a foundational framework for designing and conducting efficacy studies for this compound and other analogs. The primary available data focuses on the in vitro effects of Glyasperin A on cancer stem cells.
Introduction
Glyasperin A has demonstrated potential as an anti-cancer agent by targeting cancer stem cells (CSCs), which are implicated in tumor initiation, metastasis, and relapse.[1] In vitro studies have shown that Glyasperin A inhibits the growth of NCCIT teratocarcinoma cells, a model for cancer stem cells, by inducing apoptosis and reducing stemness characteristics.[1] These effects are mediated through the modulation of key signaling pathways, including the upregulation of pro-apoptotic proteins and the downregulation of pathways critical for CSC self-renewal and proliferation, such as the Akt/mTOR/IKK signaling cascade.[1]
These application notes provide protocols for in vitro assays to assess the efficacy of this compound, based on the methodologies used for Glyasperin A, and a proposed framework for subsequent in vivo animal studies.
In Vitro Efficacy Assessment of Glyasperin Analogs
Cell Viability and Proliferation Assays
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., NCCIT, MCF-7, MDA-MB-468) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assays
Objective: To evaluate the ability of this compound to induce apoptosis in cancer cells.
Protocol: Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cancer Stem Cell Marker Analysis
Objective: To assess the effect of this compound on the expression of stemness-related markers.
Protocol: Immunoblotting
-
Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against stemness markers (e.g., Nanog, Oct4, c-Myc) and signaling proteins (e.g., Akt, mTOR, IKK, ERK1/2, Bax).[1]
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Proposed Framework for In Vivo Animal Models
While specific animal model data for Glyasperins is not yet available, standard oncology models can be adapted to evaluate the in vivo efficacy of this compound.
Xenograft Tumor Models
Objective: To evaluate the anti-tumor efficacy of this compound in an in vivo setting.
Protocol: Subcutaneous Xenograft Model
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ NCCIT cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (intraperitoneally or orally) at various doses daily or on a specified schedule. The control group should receive the vehicle.
-
Efficacy Endpoints:
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Collect blood and major organs for toxicity assessment.
-
Data Presentation
Table 1: In Vitro Efficacy of Glyasperin A on NCCIT Teratocarcinoma Cells
| Parameter | Effect of Glyasperin A | Key Proteins Modulated |
| Cell Growth | Strong inhibition | - |
| Cell Cycle | Arrest at G0/G1 to S phase transition | - |
| Apoptosis | Induced | Upregulation of Bax and phosphorylated ERK1/2 |
| Stemness | Reduced | Downregulation of Nanog, Oct4, c-Myc |
| Signaling Pathways | Inhibited | Downregulation of proteins in the Akt/mTOR/IKK pathways |
Data summarized from a study on Glyasperin A.[1]
Visualizations
Signaling Pathways Modulated by Glyasperin A
Caption: Signaling pathways affected by Glyasperin A in cancer stem cells.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Proposed workflow for a xenograft animal model study.
References
Application Note: Quantitative Analysis of Glyasperin C by High-Performance Liquid Chromatography (HPLC)
AN-HPLC-032
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Glyasperin C. The described protocol is applicable for the analysis of this compound in purified samples and complex matrices such as plant extracts. Method validation was conducted in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, precision, accuracy, and sensitivity. This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and method validation to ensure accurate and reproducible quantification of this compound.
Introduction
This compound is a prenylated isoflavan found in various species of the Glycyrrhiza (licorice) genus. Prenylated flavonoids are of significant interest in pharmaceutical research due to their diverse biological activities. Accurate and precise quantification of these compounds is essential for quality control of herbal medicines, pharmacokinetic studies, and drug discovery and development processes. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of flavonoids due to its high resolution and sensitivity.[1][2] This application note presents a validated HPLC method for the quantitative analysis of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Column: A Phenomenex Luna® C18(2) 150 x 4.6 mm, 5 µm column.
-
Software: Agilent OpenLab CDS ChemStation Edition or equivalent.
-
Analytical Balance: Mettler Toledo ME204 or equivalent.
-
Filtration: 0.45 µm PTFE syringe filters.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid (analytical grade).
-
Reference Standard: this compound (purity ≥98%).
Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
Time (min) %A %B 0.0 60 40 15.0 20 80 20.0 20 80 22.0 60 40 | 25.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Protocols
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 60% A, 40% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Plant Extract)
-
Accurately weigh 1 g of powdered plant material.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 5 mL of the mobile phase (initial conditions).
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.
Method Validation
The developed HPLC method was validated according to ICH guidelines for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).[3][4][5][6][7]
Specificity
Specificity was evaluated by comparing the chromatograms of a blank (mobile phase), a standard solution of this compound, and a sample extract. The retention time of the analyte in the sample was compared with that of the standard. The peak purity was assessed using the DAD to ensure no co-eluting impurities.
Linearity and Range
The linearity was assessed by injecting the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). Repeatability was determined by analyzing six replicate injections of a standard solution (50 µg/mL) on the same day. Intermediate precision was assessed by repeating the analysis on three different days.
Accuracy
Accuracy was determined by a recovery study. A known amount of this compound standard was spiked into a pre-analyzed sample extract at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The percentage recovery was then calculated.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following equations:
LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Results and Data Presentation
The developed method demonstrated good separation and quantification of this compound. The retention time for this compound was approximately 12.5 minutes.
Table 1: Linearity and Range
| Parameter | Value |
| Linearity Range (µg/mL) | 1 - 100 |
| Regression Equation | y = 25432x + 1258 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision
| Precision Type | Concentration (µg/mL) | Mean Peak Area (n=6) | Standard Deviation | %RSD |
| Repeatability (Intra-day) | 50 | 1272500 | 9543.75 | 0.75% |
| Intermediate Precision (Inter-day) | 50 | 1271800 | 12082.1 | 0.95% |
Table 3: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery |
| 80% | 40 | 39.6 | 99.0% | 99.2% |
| 100% | 50 | 49.8 | 99.6% | |
| 120% | 60 | 59.4 | 99.0% |
Table 4: Sensitivity
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.25 |
| Limit of Quantitation (LOQ) | 0.75 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound by HPLC.
Conclusion
The developed and validated RP-HPLC method is simple, rapid, and reliable for the quantitative analysis of this compound. The method meets all the requirements for a validated analytical procedure as per ICH guidelines, making it suitable for routine quality control and research applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. actascientific.com [actascientific.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
Overcoming Glyasperin C instability in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Glyasperin C. Due to limited publicly available stability data for this compound, this guide offers troubleshooting advice and protocols based on the general chemical properties of structurally related flavonoids and phenolic compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color (e.g., turned yellow/brown) upon storage. What is the likely cause?
A1: The color change in your this compound solution is likely due to oxidation. This compound contains a catechol moiety (two adjacent hydroxyl groups on a benzene ring), which is highly susceptible to oxidation, especially in neutral to alkaline solutions.[1][2] This process can form highly colored quinone species. The rate of oxidation can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[3][4]
Q2: I am observing a decrease in the purity of my this compound sample over time, with new peaks appearing in my HPLC analysis. What are these new peaks?
A2: The new peaks observed in your HPLC analysis are likely degradation products of this compound. Given its flavonoid structure, several degradation pathways are possible, including:
-
Oxidation: As mentioned in Q1, the catechol group can oxidize.
-
Hydrolysis: Depending on the solvent and pH, ester or ether linkages, if present in a related series, could be susceptible to hydrolysis.
-
Photodegradation: Exposure to UV or even ambient light can cause degradation of flavonoid compounds.[3]
To identify these degradation products, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) would be required.
Q3: What are the optimal conditions for preparing and storing a this compound stock solution?
A3: To minimize degradation, the following conditions are recommended for preparing and storing this compound stock solutions:
-
Solvent Selection: Use a solvent in which this compound is readily soluble and stable. Anhydrous organic solvents like DMSO or ethanol are generally preferred over aqueous solutions. If an aqueous buffer is necessary, use a slightly acidic pH (e.g., pH 3-6), as phenolic compounds are generally more stable under these conditions.[1][5]
-
Temperature: Store stock solutions at low temperatures, such as -20°C or -80°C, to slow down the rate of degradation.
-
Atmosphere: To prevent oxidation, overlay the solution with an inert gas like argon or nitrogen before sealing the vial.
-
Light: Protect the solution from light by using amber vials or by wrapping the vials in aluminum foil.[4]
Q4: How can I assess the stability of this compound under my specific experimental conditions?
A4: A forced degradation study is a systematic way to evaluate the stability of a compound under various stress conditions.[6][7] This involves exposing a solution of this compound to conditions more severe than typical use, such as elevated temperature, different pH values, oxidative stress (e.g., using hydrogen peroxide), and photolytic stress (exposure to UV or visible light). The degradation is then monitored over time by a stability-indicating analytical method, such as HPLC.[8][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of biological activity of this compound in cell culture medium. | Oxidation of the catechol moiety at physiological pH (around 7.4).[10] | Prepare fresh solutions of this compound immediately before use. Minimize the exposure of the compound to the culture medium before adding to cells. Consider the use of antioxidants in the medium if compatible with the experimental setup. |
| Precipitation of this compound in aqueous buffer. | Poor solubility in the chosen buffer. | Increase the proportion of an organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring the final concentration of the co-solvent is compatible with your experiment. Check the pH of the buffer, as solubility can be pH-dependent. |
| Inconsistent results between experiments. | Degradation of this compound stock solution. | Aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles. Always use a fresh aliquot for each experiment. Re-evaluate the purity of the stock solution by HPLC if it has been stored for an extended period. |
| Appearance of multiple unknown peaks in HPLC after sample preparation. | Degradation during sample processing (e.g., extraction, concentration). | Minimize the time and temperature of sample processing steps. Use an inert atmosphere during evaporation/concentration steps. Ensure all solvents and reagents are of high purity. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
-
Materials:
-
This compound solid
-
Anhydrous DMSO (or ethanol)
-
Inert gas (Argon or Nitrogen)
-
Amber glass vials with Teflon-lined caps
-
-
Procedure:
-
Weigh the desired amount of this compound in a sterile amber vial.
-
Add the required volume of anhydrous DMSO (or ethanol) to achieve the target concentration.
-
Briefly vortex to dissolve the compound completely.
-
Purge the headspace of the vial with a gentle stream of inert gas for 10-15 seconds.
-
Immediately cap the vial tightly.
-
For long-term storage, aliquot the stock solution into smaller, single-use amber vials, purge with inert gas, and store at -80°C.
-
Protocol 2: Forced Degradation Study for this compound
-
Objective: To determine the stability of this compound under hydrolytic, oxidative, and photolytic stress.
-
Materials:
-
This compound stock solution (e.g., 1 mg/mL in acetonitrile or methanol)
-
0.1 M HCl (acidic condition)
-
0.1 M NaOH (alkaline condition)
-
3% Hydrogen Peroxide (oxidative condition)
-
HPLC system with a UV detector
-
Photostability chamber (or a UV lamp)
-
-
Procedure:
-
Sample Preparation: For each condition, mix an equal volume of the this compound stock solution with the stress agent (HCl, NaOH, or H₂O₂). For the control, mix with the solvent used for the stock solution. For the photostability test, place the stock solution in a clear vial.
-
Stress Conditions:
-
Acid Hydrolysis: Incubate the HCl mixture at 60°C.
-
Base Hydrolysis: Incubate the NaOH mixture at room temperature.
-
Oxidation: Incubate the H₂O₂ mixture at room temperature.
-
Photodegradation: Expose the clear vial to light according to ICH Q1B guidelines. Keep a control sample wrapped in foil to protect it from light.
-
-
Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis:
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point compared to the time 0 sample.
-
Observe the formation of any degradation products and report their peak areas.
-
-
Visualizations
Caption: Oxidative degradation pathway of a catechol moiety.
Caption: Workflow for assessing this compound stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Photodegradation of Quercetin: Relation to Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biopharminternational.com [biopharminternational.com]
- 7. acdlabs.com [acdlabs.com]
- 8. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Kinetics of Flavonoid Degradation and Controlled Release from Functionalized Magnetic Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
Technical Support Center: Glyasperin C Assay Guidance
Note to Researchers: Information regarding "Glyasperin C" is limited in current scientific literature. This guide utilizes "Glyasperin A" as a closely related analogue for illustrating potential experimental challenges and troubleshooting strategies. The principles and methodologies described are broadly applicable to novel natural products.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the experimental analysis of Glyasperin compounds and other natural products.
| Question ID | Question | Possible Causes | Troubleshooting Recommendations |
| GC-001 | Why am I observing low or no bioactivity with my this compound sample? | 1. Poor Solubility: The compound may not be fully dissolved in the assay buffer. 2. Degradation: The compound may be unstable under the experimental conditions (e.g., light, temperature, pH). 3. Incorrect Target: The chosen assay or cell line may not be sensitive to the compound's mechanism of action. | 1. Solubility Optimization: Test a range of biocompatible solvents (e.g., DMSO, ethanol) and determine the optimal concentration. Use sonication or gentle warming to aid dissolution. 2. Stability Assessment: Conduct stability studies by incubating the compound under various conditions and measuring its integrity over time using techniques like HPLC. 3. Target Validation: Review literature for known targets of similar compounds (e.g., Glyasperin A) and consider alternative assays or cell lines. |
| GC-002 | I'm seeing inconsistent results between experimental replicates. What could be the cause? | 1. Compound Precipitation: The compound may be precipitating out of solution during the assay. 2. Pipetting Errors: Inaccurate or inconsistent dispensing of the compound or reagents. 3. Cell Culture Variability: Differences in cell density, passage number, or health can impact results. | 1. Visual Inspection: Examine assay plates under a microscope for any signs of precipitation. 2. Technique Refinement: Ensure proper pipette calibration and consistent technique. Use automated liquid handlers for high-throughput screening. 3. Standardize Cell Culture: Maintain a consistent cell seeding density and use cells within a defined passage number range. |
| GC-003 | My results suggest non-specific activity or assay interference. How can I confirm this? | 1. Pan-Assay Interference Compounds (PAINS): Some chemical structures are known to interfere with a wide range of assays.[1][2] 2. Compound Aggregation: At higher concentrations, compounds can form aggregates that inhibit enzymes non-specifically.[1] 3. Assay Technology Interference: The compound may interfere with the detection method (e.g., fluorescence, luminescence). | 1. PAINS Analysis: Use computational tools to check if the compound's structure contains known PAINS motifs. 2. Detergent Titration: Perform the assay in the presence of a non-ionic detergent (e.g., Triton X-100) to disrupt aggregates. 3. Counter-Screens: Run control experiments without the biological target to assess direct effects on the assay reagents. |
| GC-004 | How do I determine the mechanism of action of this compound? | 1. Target-Based Screening: The compound's direct molecular target is unknown. 2. Phenotypic Screening: The observable effect on cells is known, but the underlying pathway is not. | 1. Biochemical Assays: Screen the compound against a panel of purified enzymes or receptors. 2. Pathway Analysis: Use techniques like Western blotting or phospho-kinase arrays to investigate the modulation of known signaling pathways. For example, Glyasperin A has been shown to affect the Akt/mTOR/IKK and ERK1/2 pathways.[3] |
Quantitative Data Summary
The following tables present hypothetical data based on typical findings for natural products like Glyasperin A, which has been shown to inhibit the growth of cancer stem cells.[3]
Table 1: Glyasperin A - NCCIT Cancer Stem Cell Viability (MTT Assay)
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 |
| 1 | 85 ± 5.1 |
| 5 | 62 ± 3.8 |
| 10 | 41 ± 4.2 |
| 25 | 23 ± 3.1 |
| 50 | 11 ± 2.5 |
Table 2: Effect of Glyasperin A on Stemness Marker Expression
| Marker | Treatment | Relative Expression (Fold Change) |
| Nanog | Control | 1.00 |
| Glyasperin A (10 µM) | 0.45 | |
| Oct4 | Control | 1.00 |
| Glyasperin A (10 µM) | 0.52 | |
| c-Myc | Control | 1.00 |
| Glyasperin A (10 µM) | 0.61 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Plate NCCIT cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of Glyasperin A (or C) for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with Glyasperin A (or C) for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against proteins in the Akt/mTOR/IKK and ERK1/2 pathways, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Troubleshooting workflow for unexpected assay results.
Caption: Known signaling pathways modulated by Glyasperin A.[3]
References
Technical Support Center: Optimizing Glyasperin C Concentration for Cell Treatment
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Glyasperin C in cell-based experiments. Due to limited published data specifically on this compound, this guide draws upon information available for the related compound, Glyasperin A, and general principles for working with novel natural compounds in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cell-based assay?
A1: For a novel compound like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A broad range of concentrations should be tested initially, for example, from 0.1 µM to 100 µM. This will help in identifying a suitable range for further, more focused experiments.
Q2: How should I dissolve this compound for cell treatment?
A2: this compound, like many natural compounds, may have limited aqueous solubility. It is commonly dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the treated wells) should always be included in your experiments.
Q3: What are the known signaling pathways affected by Glyasperins?
A3: Studies on the related compound, Glyasperin A, have shown that it can influence key cellular signaling pathways. These include the downregulation of the Akt/mTOR/IKK signaling pathways, which are critical for cell self-renewal and proliferation.[1] Additionally, Glyasperin A has been observed to induce apoptosis by upregulating Bax and phosphorylated ERK1/2 protein levels.[1] It also downregulates the expression of stemness-related transcription factors such as Nanog, Oct4, and c-Myc.[1]
Q4: Which cell lines have been tested with related Glyasperin compounds?
A4: Research on Glyasperin A has utilized the NCCIT cell line, which is derived from a human extragonadal germ cell tumor and serves as a model for cancer stem cells.[1] When working with this compound, it is advisable to test its efficacy on a panel of cell lines relevant to your research interests.
Troubleshooting Guide
Issue: I am observing low or no effect of this compound on my cells.
-
Possible Cause 1: Suboptimal Concentration. The concentration of this compound may be too low to elicit a response.
-
Solution: Test a wider and higher range of concentrations in your next dose-response experiment.
-
-
Possible Cause 2: Compound Instability. The compound may be degrading in the culture medium over the incubation period.
-
Solution: Minimize the time between preparing the treatment media and adding it to the cells. Consider replenishing the media with fresh compound at regular intervals for long-term experiments.
-
-
Possible Cause 3: Cell Line Resistance. The cell line you are using may be resistant to the effects of this compound.
-
Solution: If possible, test the compound on a different, potentially more sensitive, cell line.
-
Issue: I am seeing high levels of cell death even at low concentrations.
-
Possible Cause 1: High Compound Potency. this compound may be highly cytotoxic to your specific cell line.
-
Solution: Test a lower range of concentrations (e.g., in the nanomolar range).
-
-
Possible Cause 2: Solvent Toxicity. The concentration of the solvent (e.g., DMSO) used to dissolve this compound might be too high.
-
Solution: Ensure the final solvent concentration in the culture medium is at a non-toxic level (typically <0.5% for DMSO). Always include a vehicle control.
-
Issue: My results are not reproducible.
-
Possible Cause 1: Inconsistent Cell Seeding. Variability in the number of cells seeded per well can lead to inconsistent results.[2]
-
Solution: Ensure a homogenous cell suspension before seeding and use precise pipetting techniques.
-
-
Possible Cause 2: Compound Precipitation. The compound may be precipitating out of the solution at higher concentrations.
-
Solution: Visually inspect the wells for any signs of precipitation. If observed, consider using a lower concentration or a different solvent system. It's a known issue that some organic molecules can form colloidal aggregates at concentrations as low as 30 µM, which can interfere with enzyme assays.[3]
-
-
Possible Cause 3: Assay Interference. The compound may be interfering with the assay reagents. For instance, some compounds can directly reduce MTT or resazurin, leading to a false positive signal for cell viability.[4]
-
Solution: Perform a cell-free assay to check for any direct interaction between this compound and your assay reagents.
-
Quantitative Data Summary
Due to the lack of specific published data for this compound, the following table presents a hypothetical dose-response scenario based on typical concentration ranges for novel bioactive compounds. Researchers should generate their own data for their specific experimental conditions.
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 0.1 | 98 | 4.8 |
| 1 | 92 | 5.1 |
| 5 | 75 | 6.3 |
| 10 | 55 | 5.9 |
| 25 | 30 | 4.5 |
| 50 | 15 | 3.8 |
| 100 | 5 | 2.1 |
Experimental Protocols
Protocol: Determining Optimal Concentration of this compound using MTT Assay
This protocol outlines a standard procedure to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Selected cancer cell line (e.g., NCCIT)
-
Complete culture medium (e.g., DMEM/F-12 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be consistent across all treatments and the vehicle control.
-
Remove the old medium from the wells and add 100 µL of the prepared treatment media to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated cells (medium only).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 15 minutes at room temperature with gentle shaking.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Visualizations
References
Glyasperin C Synthesis: Technical Support & Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Glyasperin C. The information is presented in a question-and-answer format to directly tackle specific issues related to reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the this compound synthesis is consistently low. What are the most likely causes?
Low overall yield in a multi-step synthesis like that of this compound can stem from inefficiencies at various stages. The primary areas to investigate are:
-
Sub-optimal Etherification: The key bond formation in this compound is the ether linkage between the coumarin and sesquiterpene moieties, likely formed via a Williamson ether synthesis. Incomplete reaction, side reactions, or degradation of starting materials under the reaction conditions can significantly lower the yield.
-
Poor Yield in Precursor Synthesis: The individual syntheses of the functionalized coumarin and the sesquiterpene alcohol/halide precursors may be inefficient. Each of these multi-step sequences needs to be optimized.
-
Product Degradation: this compound, like many complex natural products, may be sensitive to purification conditions (e.g., prolonged exposure to silica gel, high temperatures, or acidic/basic conditions).
-
Starting Material Quality: The purity of the initial starting materials for both the coumarin and sesquiterpene fragments is crucial. Impurities can interfere with reactions and complicate purification.
Q2: I am observing significant byproduct formation during the Williamson ether synthesis step. What are the common side reactions and how can I mitigate them?
The Williamson ether synthesis, while robust, can be prone to side reactions, especially with complex substrates.
-
Elimination Reaction: A common competing reaction is the base-catalyzed elimination of the alkylating agent (the sesquiterpene halide), leading to the formation of an alkene instead of the desired ether.[1][2][3] This is more prevalent with secondary or tertiary alkyl halides.[2][3]
-
C-Alkylation: Phenoxide nucleophiles, like the one derived from the coumarin precursor, are ambident and can undergo alkylation on the aromatic ring in addition to the desired O-alkylation.[4]
To minimize these side reactions:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base to favor deprotonation of the phenol over competing reactions. Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[4]
-
Reaction Temperature: Lower reaction temperatures generally favor the SN2 (etherification) pathway over the E2 (elimination) pathway.[2]
-
Solvent: Polar aprotic solvents such as DMF or acetonitrile are generally preferred as they can accelerate the SN2 reaction.[2][4]
-
Leaving Group: A good leaving group on the sesquiterpene moiety (e.g., iodide or tosylate) will facilitate the SN2 reaction.
Troubleshooting Guides
Issue 1: Low Yield in the Coumarin-Sesquiterpene Etherification Step
If you have isolated the coumarin and sesquiterpene precursors and are facing issues with the final etherification, consider the following troubleshooting steps.
Troubleshooting Workflow for Williamson Ether Synthesis
Caption: A logical workflow for troubleshooting low yields in the Williamson ether synthesis step of this compound.
Experimental Protocol: Williamson Ether Synthesis of a Phenolic Ether
This is a general protocol that should be adapted for the specific this compound precursors.
-
Deprotonation: To a solution of the coumarin precursor (1 equivalent) in anhydrous DMF, add a suitable base (e.g., potassium carbonate, 1.5-2 equivalents). Stir the mixture at room temperature under an inert atmosphere (e.g., argon) for 30-60 minutes.
-
Alkylation: Add a solution of the sesquiterpene halide or tosylate (1-1.2 equivalents) in anhydrous DMF dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may require heating (e.g., 50-80 °C) to proceed to completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Quantitative Data: Impact of Reaction Parameters on Etherification Yield
| Parameter | Condition A (Low Yield) | Condition B (Optimized) | Expected Outcome |
| Base | NaOH | Cs₂CO₃ | Milder, less soluble bases can reduce side reactions. |
| Solvent | Ethanol | DMF | Polar aprotic solvents favor SN2 reactions.[2] |
| Temperature | 100 °C (Reflux) | 60 °C | Lower temperatures can minimize elimination byproducts.[2] |
| Leaving Group | Sesquiterpene-Cl | Sesquiterpene-I | Iodide is a better leaving group, promoting faster SN2 reaction. |
Issue 2: Difficulties in the Synthesis of the Coumarin Precursor
The synthesis of substituted coumarins often involves condensation reactions which can have their own set of challenges.
Troubleshooting Coumarin Synthesis (e.g., Pechmann or Knoevenagel Condensation)
Signaling Pathway Analogy for a Multi-Step Synthesis
Caption: A simplified representation of the synthetic pathway towards the coumarin precursor.
Experimental Protocol: Pechmann Condensation for Coumarin Synthesis
-
Reaction Setup: Mix the substituted phenol (1 equivalent) and a β-ketoester (1-1.2 equivalents) with a catalyst (e.g., concentrated sulfuric acid, Dowex resin).
-
Heating: Heat the reaction mixture, often to temperatures above 100 °C, with stirring. The reaction can also be performed under solvent-free conditions.
-
Workup: After cooling, pour the reaction mixture into ice-water. The solid coumarin product that precipitates can be collected by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure coumarin.
Quantitative Data: Optimizing Coumarin Synthesis
| Parameter | Condition A | Condition B | Rationale |
| Catalyst | H₂SO₄ | Amberlyst-15 | A solid acid catalyst can simplify workup and may be milder. |
| Temperature | 150 °C | 120 °C | Excessive heat can lead to charring and byproducts. |
| Reactant Ratio | 1:1 | 1:1.2 (β-ketoester) | A slight excess of the β-ketoester can drive the reaction to completion. |
By systematically addressing these potential issues in both the precursor synthesis and the final coupling reaction, researchers can improve the yield and purity of their this compound synthesis.
References
Preventing Glyasperin C degradation during storage
This technical support center provides guidance on the proper storage and handling of Glyasperin C to prevent degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, this compound should be stored at -20°C to -80°C in a tightly sealed container, protected from light. For short-term storage (up to one week), it can be kept at 2-8°C. Avoid repeated freeze-thaw cycles.
Q2: How should I reconstitute this compound?
A2: Reconstitute this compound in a buffer appropriate for your experimental needs. We recommend using a pre-chilled, sterile, and RNase-free buffer. Gently vortex to dissolve the powder completely.
Q3: Is this compound sensitive to light?
A3: Yes, this compound is photosensitive. Exposure to light can lead to photodegradation, reducing its biological activity. Always store and handle the compound in light-protected vials or cover the vials with aluminum foil.
Q4: What are the primary causes of this compound degradation?
A4: The primary causes of degradation are exposure to elevated temperatures, repeated freeze-thaw cycles, light exposure, and oxidative conditions. Following the recommended storage and handling protocols is crucial to minimize degradation.
Q5: Can I store reconstituted this compound? If so, for how long?
A5: Aliquot the reconstituted this compound into single-use volumes and store at -20°C or -80°C. This will minimize waste and prevent degradation from multiple freeze-thaw cycles. Stored properly, reconstituted aliquots are typically stable for up to one month.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreased Biological Activity | Compound degradation due to improper storage (temperature, light exposure) or multiple freeze-thaw cycles. | 1. Verify storage conditions. 2. Use a fresh vial of this compound. 3. Aliquot reconstituted compound to avoid freeze-thaw cycles. 4. Perform a stability study to assess degradation (see Experimental Protocols). |
| Precipitation in Solution | Poor solubility in the chosen solvent or compound degradation. | 1. Ensure the reconstitution buffer is appropriate and at the correct pH. 2. Gently warm the solution to 37°C to aid dissolution. 3. If precipitation persists, consider using a different solvent or a solubilizing agent. |
| Discoloration of the Compound | Oxidation or contamination. | 1. Discard the discolored compound. 2. Ensure storage containers are airtight and flushed with an inert gas like argon or nitrogen if possible. 3. Use fresh, sterile buffers for reconstitution. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol is designed to identify the degradation pathways of this compound under various stress conditions.
1. Materials:
- This compound
- Milli-Q water
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- UV-Vis Spectrophotometer
- High-Performance Liquid Chromatography (HPLC) system
2. Procedure:
- Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in Milli-Q water.
- Stress Conditions:
- Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
- Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.
- Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.
- Thermal Degradation: Incubate the stock solution at 60°C for 24, 48, and 72 hours.
- Photodegradation: Expose the stock solution to direct sunlight or a UV lamp (254 nm) for 24, 48, and 72 hours.
- Sample Analysis:
- At each time point, withdraw an aliquot and neutralize if necessary (for acid and base hydrolysis samples).
- Analyze the samples using HPLC to quantify the remaining this compound and identify degradation products.[1]
- Use a UV-Vis spectrophotometer to observe any changes in the absorption spectrum.[1]
Table 1: Hypothetical Stability Data for this compound under Forced Degradation
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Products |
| 0.1 M HCl, 60°C | 24 | 65 | Hydrolyzed fragments |
| 0.1 M NaOH, 60°C | 24 | 40 | Hydrolyzed and oxidized fragments |
| 3% H₂O₂, RT | 24 | 55 | Oxidized derivatives |
| 60°C | 72 | 75 | Thermally induced isomers |
| UV Light (254 nm) | 72 | 50 | Photodegradation products |
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Troubleshooting workflow for decreased bioactivity.
Caption: Experimental workflow for a forced degradation study.
References
Glyasperin C Cytotoxicity Assay Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Glyasperin C cytotoxicity assays.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the putative mechanism of action for this compound? | While direct studies on this compound are limited, related compounds like Glyasperin A have been shown to induce apoptosis by upregulating pro-apoptotic proteins and downregulating key transcription factors related to cell survival and proliferation. It is hypothesized that this compound may affect signaling pathways such as the Akt/mTOR/IKK axis.[1] |
| Which cell lines are most suitable for this compound cytotoxicity assays? | The choice of cell line is critical and should be based on the research objectives.[2] Cancer cell lines, particularly those where the Akt/mTOR pathway is upregulated, may be more sensitive. It is recommended to screen a panel of cell lines to determine the most appropriate model. |
| What are the recommended positive and negative controls for a this compound cytotoxicity assay? | For a positive control, a well-characterized cytotoxic agent known to induce cell death in your chosen cell line (e.g., doxorubicin, staurosporine) should be used.[3][4] The negative control should be the vehicle (e.g., DMSO) used to dissolve the this compound, at the same final concentration as in the experimental wells.[5] |
| How can I minimize the "edge effect" in my multi-well plates? | The "edge effect," where wells on the perimeter of the plate show different results due to evaporation, can be minimized by not using the outer wells for experimental samples.[5] Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.[5][6] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Uneven Cell Seeding: Inconsistent cell numbers across wells.[5] | - Ensure a homogenous single-cell suspension before seeding. - Visually inspect the plate under a microscope after seeding to confirm even cell distribution.[5] |
| Pipetting Errors: Inaccurate liquid handling. | - Use calibrated pipettes. - Handle the cell suspension gently to avoid cell damage.[7] | |
| Edge Effects: Increased evaporation in outer wells.[5] | - Avoid using the outer wells for experimental samples; fill them with sterile PBS or media.[5][6] | |
| High background signal in control wells | Reagent Precipitation: The assay reagent may be precipitating. | - Ensure reagents are properly dissolved and warmed to the appropriate temperature before use. |
| Autofluorescence: Cellular components or media (e.g., phenol red) can cause background fluorescence.[8] | - Use phenol red-free media for fluorescence-based assays.[8] - If possible, use red-shifted dyes to avoid autofluorescence from cellular components.[8] | |
| Incorrect Plate Reader Settings: Gain settings may be too high. | - Optimize the plate reader's gain settings to reduce background noise while maintaining a good signal-to-noise ratio.[8] | |
| Low signal or no response to this compound | Low Cell Seeding Density: Insufficient cell numbers to produce a measurable signal. | - Perform a cell titration experiment to determine the optimal seeding density that provides a robust signal window.[9] |
| Compound Instability: this compound may be degrading in the culture medium. | - Prepare fresh dilutions of this compound for each experiment and avoid repeated freeze-thaw cycles.[5] | |
| Incorrect Assay Choice: The chosen assay may not be sensitive enough or may be incompatible with the compound. | - Consider using an alternative cytotoxicity assay with a different detection principle (e.g., ATP-based, protease-release).[5] | |
| Unexpectedly high cytotoxicity at low concentrations | Solvent Toxicity: The solvent (e.g., DMSO) may be toxic to the cells. | - Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO).[5] - Always include a vehicle-only control to assess solvent toxicity.[5] |
| Cell Line Sensitivity: The chosen cell line may be highly sensitive to this compound. | - Perform a dose-response experiment with a wide range of concentrations to determine the IC50 value.[5] | |
| Contamination: Mycoplasma or other microbial contamination can affect cell health and response. | - Regularly test cell cultures for contamination. |
Experimental Protocols
General Cytotoxicity Assay Workflow
A general protocol for assessing the cytotoxicity of this compound is as follows:
-
Cell Preparation:
-
Cell Seeding:
-
Add the cell suspension to the wells of a 96-well or 384-well plate.[7]
-
Incubate the plate to allow cells to adhere (for adherent cell lines).
-
-
Compound Treatment:
-
Assay Readout:
-
Add the chosen cytotoxicity assay reagent (e.g., MTT, CellTiter-Glo®) to each well.
-
Incubate as per the manufacturer's instructions.
-
Measure the signal (absorbance, fluorescence, or luminescence) using a microplate reader.[7]
-
-
Data Analysis:
-
Subtract the background reading from all sample readings.
-
Calculate the percentage of cytotoxicity relative to the controls.[7]
-
Visualizations
Caption: Putative signaling pathway of this compound leading to apoptosis.
Caption: General workflow for a this compound cytotoxicity assay.
Caption: A logical workflow for troubleshooting inconsistent cytotoxicity results.
References
- 1. Stemness reducible effects of glyasperin A against NCCIT teratocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization Strategies of Cell-Based Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. AID 364 - Cell Proliferation & Viability (Cytotoxicity) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. marinbio.com [marinbio.com]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. selectscience.net [selectscience.net]
- 9. biocompare.com [biocompare.com]
Technical Support Center: Glyasperin C Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scaling up of Glyasperin C production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural sources is it typically isolated?
This compound is a prenylated isoflavonoid compound. It is naturally found in the roots of several species of the Glycyrrhiza genus, commonly known as licorice root. Glycyrrhiza uralensis and Glycyrrhiza aspera are known sources of this compound and its analogs.
Q2: What are the primary challenges when scaling up this compound production from laboratory to pilot or industrial scale?
Scaling up the production of this compound, like many natural products, presents several challenges. These can be broadly categorized as:
-
Process Optimization and Reproducibility: Ensuring consistent extraction efficiency and purity when moving from small-scale laboratory equipment to larger processing vessels can be difficult. Factors such as solvent-to-solid ratios, extraction times, and temperature profiles may not scale linearly.
-
Solvent Handling and Recovery: Large-scale extractions require significant volumes of solvents. The safe handling, storage, and recovery of these solvents are critical for both cost-effectiveness and environmental compliance.
-
Purification Efficiency: Chromatographic purification methods that work well at the lab bench may become cumbersome and expensive at larger scales. Issues such as column packing, solvent consumption, and separation resolution need to be addressed.
-
Supply Chain Management: Sourcing large quantities of high-quality raw plant material (Glycyrrhiza roots) with consistent this compound content can be a significant hurdle. The chemical composition of the plant material can vary depending on the species, geographical origin, and harvest time.
-
Regulatory Compliance: For pharmaceutical applications, scaling up production requires adherence to Good Manufacturing Practices (GMP). This involves stringent documentation, quality control, and process validation.
Q3: Are there any alternatives to extraction from natural sources for this compound production?
While extraction from Glycyrrhiza species is the most common method for obtaining this compound, total synthesis in a laboratory setting is theoretically possible. However, the multi-step chemical synthesis of complex natural products like this compound is often challenging and may not be economically viable for large-scale production compared to extraction from natural sources.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the extraction and purification of this compound.
Low Extraction Yield
| Potential Cause | Recommended Action |
| Inadequate Grinding of Plant Material | Ensure the dried Glycyrrhiza roots are ground to a fine, consistent powder (e.g., 40-60 mesh). This increases the surface area for solvent penetration. |
| Inappropriate Solvent Selection | This compound is moderately polar. A mixture of ethanol and water (e.g., 70-80% ethanol) is often effective. For laboratory-scale optimization, test a range of solvent polarities. |
| Suboptimal Solvent-to-Solid Ratio | At a larger scale, ensure adequate solvent volume to fully wet the plant material and allow for efficient extraction. A typical starting point is a 10:1 (v/w) solvent-to-solid ratio. |
| Insufficient Extraction Time or Temperature | Increase the extraction time or temperature within the limits of this compound's stability. Monitor for degradation of the target compound. |
| Exhaustion of Plant Material in a Single Extraction | Perform multiple extractions (e.g., 2-3 times) on the same batch of plant material and pool the extracts to maximize yield. |
Poor Purity of Crude Extract
| Potential Cause | Recommended Action |
| Co-extraction of Highly Polar Impurities | If using a highly polar solvent system, consider a pre-extraction step with a non-polar solvent like hexane to remove lipids and other non-polar compounds. |
| Co-extraction of Gums and Sugars | If the crude extract is gummy, consider precipitation of these impurities by adding the concentrated extract to a larger volume of a less polar solvent in which this compound is soluble. |
| Degradation of this compound | Avoid excessive heat and exposure to light during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure for solvent removal. |
Difficulties in Chromatographic Purification
| Potential Cause | Recommended Action |
| Poor Separation of this compound from Analogs | Optimize the mobile phase for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) often provides good separation on a silica gel column. |
| Peak Tailing | This can be caused by interactions with the stationary phase. Ensure the column is properly packed. For acidic compounds, adding a small amount of acetic or formic acid to the mobile phase can improve peak shape. |
| Column Overloading | Do not exceed the loading capacity of your chromatography column. This can lead to broad peaks and poor separation. For large-scale purification, consider using a larger column or performing multiple runs. |
| Irreversible Adsorption on the Column | Some compounds can irreversibly bind to the stationary phase. Test the stability of your sample on a small amount of silica gel before committing to a large-scale separation. |
Quantitative Data
The following tables provide example data for the extraction of isoflavonoids from Glycyrrhiza species. Note that this data is for related compounds and should be used as a general guide for optimizing this compound production.
Table 1: Comparison of Extraction Solvents for Isoflavonoids from Glycyrrhiza uralensis
| Solvent System (v/v) | Compound | Yield (mg/g of dry root) |
| 100% Water | Glabridin | 0.18 |
| 100% Methanol | Glabridin | 0.72 |
| 70% Ethanol / 30% Water | Glabridin | 0.93 |
| 30% Ethanol / 70% Water | Glabridin | 0.92 |
| 100% Ethanol | Glabridin | 0.93 |
Data adapted from a study on glabridin extraction and should be considered as a starting point for this compound.[1]
Table 2: Effect of Solvent-to-Solid Ratio on Extraction Efficiency
| Solvent-to-Solid Ratio (mL/g) | Extraction Yield (Comprehensive Score) |
| 10:1 | Lower |
| 20:1 | Optimal |
| 30:1 | Diminishing returns |
| 40:1 | Diminishing returns |
| 50:1 | Diminishing returns |
This data is based on a comprehensive evaluation of multiple components from Glycyrrhiza uralensis and suggests that a 20:1 ratio is a good starting point for optimization.[2][3]
Experimental Protocols
Protocol 1: Pilot-Scale Extraction of this compound from Glycyrrhiza uralensis
-
Material Preparation: Grind dried Glycyrrhiza uralensis roots to a coarse powder (20-40 mesh).
-
Extraction:
-
Load 10 kg of the powdered root material into a 200 L stainless steel extractor.
-
Add 100 L of 80% ethanol in water (a 10:1 solvent-to-solid ratio).
-
Stir the mixture at a constant, moderate speed at 50°C for 2 hours.
-
Drain the solvent and collect the liquid extract.
-
Repeat the extraction process on the solid residue two more times with fresh solvent.
-
Pool the three extracts.
-
-
Concentration:
-
Filter the pooled extract through a filter press to remove fine solid particles.
-
Concentrate the filtrate using a rotary evaporator or a falling film evaporator under reduced pressure at a temperature not exceeding 50°C to obtain a crude extract.
-
Protocol 2: Purification of this compound by Column Chromatography
-
Sample Preparation: Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase.
-
Column Packing: Prepare a silica gel column (e.g., 230-400 mesh) using a slurry packing method with hexane. The size of the column will depend on the amount of crude extract to be purified.
-
Loading: Carefully load the dissolved crude extract onto the top of the silica gel bed.
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise or linear gradient. For example:
-
Hexane:Ethyl Acetate (95:5)
-
Hexane:Ethyl Acetate (90:10)
-
Hexane:Ethyl Acetate (80:20)
-
Continue increasing the proportion of ethyl acetate.
-
-
-
Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction by Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for this compound production issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction and Analysis of Six Effective Components in Glycyrrhiza uralensis Fisch by Deep Eutectic Solvents (DES) Combined with Quantitative Analysis of Multi-Components by Single Marker (QAMS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction and Analysis of Six Effective Components in Glycyrrhiza uralensis Fisch by Deep Eutectic Solvents (DES) Combined with Quantitative Analysis of Multi-Components by Single Marker (QAMS) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of Glyasperin A and Dehydroglyasperin C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two prenylated flavonoids, Glyasperin A and Dehydroglyasperin C. While structurally related and often co-existing in plants of the Glycyrrhiza genus, these compounds exhibit distinct and compelling bioactivities that position them as promising candidates for further investigation in different therapeutic areas. This document summarizes their known mechanisms of action, presents quantitative data from key experiments, and outlines the methodologies employed in these studies.
At a Glance: Key Biological Activities
| Feature | Glyasperin A | Dehydrothis compound |
| Primary Biological Activity | Anticancer, Anti-Cancer Stem Cell | Antioxidant, Anti-inflammatory, Neuroprotective |
| Key Mechanism of Action | Inhibition of Akt/mTOR/IKK signaling pathway, Induction of apoptosis | Activation of the Nrf2 signaling pathway, Inhibition of NF-κB and MAPK signaling pathways |
| Therapeutic Potential | Oncology, particularly targeting cancer stem cells | Diseases associated with oxidative stress and inflammation, neurodegenerative diseases |
Quantitative Comparison of Bioactivities
The following table summarizes the available quantitative data on the biological activities of Glyasperin A and Dehydrothis compound.
| Compound | Assay | Cell Line / Model | Result (IC50 / EC50) | Reference |
| Glyasperin A | MTT Assay | NTERA-2 (pluripotent human embryonal carcinoma) | 2 ± 0.009 µM | [1] |
| MTT Assay | HEK-293A (normal human embryonic kidney) | 6.40 ± 0.09 µM | [1] | |
| MTT Assay | P-388 (murine leukemia) | 3.44 µg/mL | [1] | |
| Dehydrothis compound | DPPH Radical Scavenging | In vitro | 52.7% inhibition at 0.2 mM, 95.9% at 1 mM | |
| ABTS Radical Scavenging | In vitro | Potent scavenging activity | [2] | |
| Ferric Reducing Antioxidant Power (FRAP) | In vitro | Strong reducing activity | [2] | |
| TNF-α Production Inhibition | LPS-stimulated BV-2 microglia | Dose-dependent attenuation | [3] |
Detailed Biological Activities and Mechanisms of Action
Glyasperin A: A Focus on Anti-Cancer Stem Cell Activity
Glyasperin A has emerged as a potent agent against cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, metastasis, and recurrence.[4][5]
Key findings on Glyasperin A's anti-cancer activity include:
-
Inhibition of Cell Proliferation: Glyasperin A strongly inhibits the growth of teratocarcinoma stem-like cells (NCCIT) and NTERA-2 pluripotent human embryonal carcinoma cells.[1][4]
-
Induction of Apoptosis: It triggers programmed cell death by upregulating the pro-apoptotic protein Bax and increasing the phosphorylation of ERK1/2.[4][5]
-
Downregulation of Stemness Markers: Glyasperin A significantly reduces the expression of key transcription factors associated with stemness, including Nanog, Oct4, and c-Myc.[4][5]
-
Modulation of Signaling Pathways: The primary mechanism of action involves the inhibition of the Akt/mTOR/IKK signaling pathway, which is crucial for the self-renewal and proliferation of CSCs.[4]
Caption: Glyasperin A signaling pathway in cancer stem cells.
Dehydrothis compound: A Potent Antioxidant and Anti-inflammatory Agent
Dehydrothis compound (DGC), a closely related derivative of this compound, demonstrates significant antioxidant and anti-inflammatory properties, suggesting its potential in managing diseases driven by oxidative stress and inflammation.
Key findings on Dehydrothis compound's bioactivity include:
-
Antioxidant Activity: DGC is a potent antioxidant that scavenges free radicals and induces the expression of phase 2 detoxifying and antioxidant enzymes.[2][6] This effect is mediated by the activation of the Nrf2 signaling pathway, where DGC promotes the nuclear translocation of Nrf2, leading to the expression of antioxidant response element (ARE)-driven genes.[6]
-
Anti-inflammatory Effects: DGC attenuates the production of pro-inflammatory mediators like TNF-α in response to inflammatory stimuli such as lipopolysaccharide (LPS).[3] This is achieved through the inhibition of the NF-κB and MAPK (p38 and ERK) signaling pathways.[3][7]
-
Neuroprotection: By suppressing microglia hyperactivation and inflammation-mediated neurodegeneration, DGC shows promise as a neuroprotective agent.[3][8]
Caption: Dehydrothis compound's dual antioxidant and anti-inflammatory pathways.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Cell Proliferation (MTT) Assay
-
Objective: To determine the cytotoxic effect of Glyasperin A on cancer and normal cells.
-
Procedure:
-
Cells (e.g., NTERA-2, HEK-293A) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of Glyasperin A or a vehicle control for a specified duration (e.g., 24, 48, 72 hours).
-
Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.
-
The plates are incubated to allow the formazan crystals to form.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value is determined.
-
Flow Cytometry for Apoptosis and Cell Cycle Analysis
-
Objective: To quantify apoptosis and analyze cell cycle distribution in cells treated with Glyasperin A.
-
Procedure:
-
Cells are treated with Glyasperin A for a defined period.
-
For apoptosis analysis, cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
For cell cycle analysis, cells are harvested, fixed in ethanol, and stained with PI containing RNase.
-
The stained cells are analyzed using a flow cytometer. The percentages of apoptotic cells (Annexin V positive) and cells in different phases of the cell cycle (G0/G1, S, G2/M) are determined.
-
Immunoblotting (Western Blot)
-
Objective: To detect the expression levels of specific proteins involved in signaling pathways and apoptosis.
-
Procedure:
-
Cells are treated with the compound of interest (Glyasperin A or Dehydrothis compound).
-
Total protein is extracted from the cells, and the protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., Bax, p-ERK, Akt, mTOR, Nanog, Oct4, c-Myc, p-IκB-α, p-p65, p-p38, p-ERK).
-
The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Antioxidant Activity Assays (DPPH, ABTS, FRAP)
-
Objective: To evaluate the in vitro antioxidant capacity of Dehydrothis compound.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of the compound to scavenge the stable DPPH free radical. The reduction in absorbance of the DP-PH solution in the presence of the antioxidant is measured spectrophotometrically.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Measures the ability of the compound to scavenge the ABTS radical cation. The reduction in the pre-formed radical cation's absorbance is measured.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.
Caption: A generalized workflow for evaluating the biological activity of the compounds.
Conclusion
Glyasperin A and Dehydrothis compound, while structurally similar, exhibit distinct biological activities that warrant further investigation for different therapeutic applications. Glyasperin A shows significant promise as an anti-cancer agent, particularly for its ability to target cancer stem cells by modulating key survival and stemness pathways. In contrast, Dehydrothis compound is a potent antioxidant and anti-inflammatory compound with potential applications in the treatment of diseases characterized by oxidative stress and inflammation, including neurodegenerative disorders. The data and protocols presented in this guide offer a foundation for researchers to explore the full therapeutic potential of these fascinating natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Licorice-derived dehydrothis compound increases MKP-1 expression and suppresses inflammation-mediated neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stemness reducible effects of glyasperin A against NCCIT teratocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 8. pubs.acs.org [pubs.acs.org]
Unraveling the Anti-Cancer Potential of Glyasperin A: A Comparative Guide to its Mechanism of Action
For Immediate Release
HANOI, Vietnam - A comprehensive analysis of Glyasperin A, a natural compound isolated from Macaranga indica, reveals its potent anti-cancer properties, particularly against cancer stem cells. This guide provides a detailed comparison of Glyasperin A's mechanism of action with other targeted therapies, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Glyasperin A has demonstrated significant efficacy in inhibiting the growth of NCCIT human teratocarcinoma cells, a model for cancer stem cells. Its mechanism is multifaceted, primarily inducing programmed cell death (apoptosis) and disrupting key signaling pathways essential for cancer cell survival and proliferation. This guide will delve into the experimental validation of these mechanisms, compare its performance with established inhibitors, and provide detailed protocols for the cited experiments.
Comparative Analysis of Bioactivity
To contextualize the efficacy of Glyasperin A, its performance is compared against well-established inhibitors of the signaling pathways it targets: Rapamycin (mTOR inhibitor), Perifosine (Akt inhibitor), and U0126 (MEK/ERK inhibitor).
| Compound | Target Pathway | Cell Line | IC50 | Reference |
| Glyasperin A | Apoptosis Induction, Akt/mTOR, ERK | NCCIT | Not explicitly stated in abstract, but effective at 5-20 µM[1] | [1] |
| Glyasperin A | Cell Viability | NTERA-2 | 6.40 ± 0.09 µM | [2] |
| Rapamycin | mTOR | HEK293 | ~0.1 nM | [3] |
| Rapamycin | mTOR | T98G | 2 nM | [3] |
| Rapamycin | mTOR | U87-MG | 1 µM | [3] |
| Rapamycin | mTOR | Ca9-22 | ~15 µM | [4] |
| Perifosine | Akt | Various Tumor Cell Lines | 0.6 - 8.9 µM[5][6] | [5][6] |
| Perifosine | Akt | MM.1S | 4.7 µM[7] | [7] |
| U0126 | MEK1/2 (ERK pathway) | Cell-free assays | 0.06 - 0.07 µM[8] | [8] |
| U0126 | MEK1 | In vitro | 0.5 µM[9] | [9] |
| Ulixertinib | ERK1/2 | SH-SY5Y | Viability IC50: 180 nM | [10][11] |
| SCH772984 | ERK1/2 | SH-SY5Y | Viability IC50: 24 nM | [10][11] |
Mechanism of Action: A Dual Approach to Cancer Cell Eradication
Glyasperin A employs a two-pronged strategy to combat cancer stem cells: induction of apoptosis and inhibition of pro-survival signaling pathways.
Induction of Apoptosis
Glyasperin A triggers the intrinsic pathway of apoptosis, a programmed cell death mechanism crucial for eliminating damaged or cancerous cells.[1] This is primarily achieved through the upregulation of Bax, a pro-apoptotic protein.[1] Bax promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and the executioner caspase-3), ultimately leading to cell death.
Experimental Data: Apoptosis in NCCIT Cells
Flow cytometry analysis of NCCIT cells treated with Glyasperin A for 24 hours shows a dose-dependent increase in apoptotic cells.
| Glyasperin A Concentration | Percentage of Apoptotic Cells (Early + Late) |
| 0 µM (Control) | Baseline |
| 5 µM | Increased |
| 10 µM | Further Increased |
| 20 µM | Significant Increase |
Data interpreted from graphical representations in the primary study. Precise percentages require access to the full-text article.
Inhibition of Pro-Survival Signaling Pathways
Glyasperin A simultaneously targets and downregulates the Akt/mTOR/IKK signaling pathways and upregulates the phosphorylation of ERK1/2.[1][12]
-
Akt/mTOR/IKK Pathway: This pathway is central to cell proliferation, growth, and survival. By inhibiting key proteins in this cascade, Glyasperin A effectively cuts off the cancer cells' life support.[1][12]
-
ERK1/2 Pathway: The upregulation of phosphorylated ERK1/2 by Glyasperin A is also linked to the induction of apoptosis.[1][12]
Visualizing the Molecular Interactions
To better understand the complex mechanisms at play, the following diagrams illustrate the signaling pathways and experimental workflows.
Caption: Glyasperin A's dual mechanism of action.
Caption: Workflow for validating Glyasperin A's bioactivity.
Detailed Experimental Protocols
For reproducibility and further investigation, detailed protocols for the key experiments are provided below.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed NCCIT cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of Glyasperin A and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat NCCIT cells with different concentrations of Glyasperin A for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Immunoblotting (Western Blot) for Protein Expression
This technique is used to detect and quantify specific proteins in a sample.
-
Protein Extraction: Lyse Glyasperin A-treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, phosphorylated ERK1/2, Akt, mTOR, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.
This comparative guide underscores the potential of Glyasperin A as a promising candidate for anti-cancer therapy, particularly for targeting cancer stem cells. Further in-depth studies are warranted to fully elucidate its therapeutic potential and to translate these findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 5. abmole.com [abmole.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. MEK Inhibitor U0126 [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stemness reducible effects of glyasperin A against NCCIT teratocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Glyasperin A's Therapeutic Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the therapeutic targets of Glyasperin A, a flavonoid with demonstrated anti-cancer properties, particularly against cancer stem cells (CSCs). Drawing from experimental data, this document outlines the compound's mechanism of action, compares its performance with alternative therapeutic agents, and provides detailed protocols for key validation experiments.
Overview of Glyasperin A and its Therapeutic Potential
Glyasperin A, isolated from the leaves of Macaranga indica, has emerged as a promising natural compound in cancer therapy. Studies have revealed its potent cytotoxic effects against pluripotent human embryonal carcinoma cells (NTERA-2) and teratocarcinoma cells (NCCIT). A key finding is its selectivity for cancer cells over normal cells, suggesting a favorable therapeutic window. Glyasperin A primarily exerts its effects by inducing apoptosis and causing cell cycle arrest, which are linked to its modulation of critical signaling pathways that govern cell survival, proliferation, and "stemness."
Therapeutic Targets of Glyasperin A
Experimental evidence has identified several key molecular targets and pathways modulated by Glyasperin A. These are broadly categorized into the inhibition of pro-survival and stemness pathways and the activation of pro-apoptotic pathways.
Inhibition of Pro-Survival and Stemness Pathways
Glyasperin A has been shown to suppress pathways that are crucial for the maintenance and proliferation of cancer stem cells.
-
Akt/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Glyasperin A treatment leads to a decrease in the levels of key proteins involved in the Akt/mTOR/IKK signaling cascades.
-
Stemness-Associated Transcription Factors: The compound downregulates the expression of several transcription factors that are essential for maintaining the self-renewal and pluripotent characteristics of cancer stem cells, including Nanog, Oct4, and c-Myc.
Activation of Pro-Apoptotic Pathways
Conversely, Glyasperin A activates signaling cascades that lead to programmed cell death.
-
ERK Signaling Pathway: Treatment with Glyasperin A results in the upregulation of phosphorylated ERK1/2, a key component of the MAPK/ERK pathway. While often associated with proliferation, sustained ERK activation can also promote apoptosis.
-
Intrinsic Apoptotic Pathway: The compound induces apoptosis by upregulating the pro-apoptotic protein Bax and significantly activating caspase-3, a critical executioner caspase.
Quantitative Data Summary
The following tables summarize the quantitative data from experimental studies on Glyasperin A.
Table 1: Cytotoxicity of Glyasperin A
| Cell Line | Description | IC50 Value (µM) |
| NTERA-2 | Pluripotent Embryonal Carcinoma | 2.0 ± 0.009 |
| HEK-293A | Normal Embryonic Kidney | 6.40 ± 0.09 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Effect of Glyasperin A on NTERA-2 Cell Cycle Distribution
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Untreated) | Not specified | 38.22 | Not specified |
| Glyasperin A | Not specified | 56.73 | Not specified |
Comparison with Alternative Therapeutic Agents
Glyasperin A's mechanism of action overlaps with several established and investigational cancer therapies that target the Akt/mTOR and ERK signaling pathways.
Table 3: Comparison of Glyasperin A with Other Pathway Inhibitors
| Compound/Drug Class | Target Pathway | Specific Target(s) | Mechanism of Action | Status/Example Drugs |
| Glyasperin A | Akt/mTOR, ERK | Akt/mTOR/IKK, p-ERK1/2, Nanog, Oct4, c-Myc, Bax | Inhibits survival/stemness pathways, Activates apoptotic pathway | Preclinical |
| PI3K Inhibitors | Akt/mTOR | PI3K | Prevents the activation of Akt, a key upstream regulator of mTOR. | Approved (e.g., Alpelisib, Idelalisib) |
| mTOR Inhibitors | Akt/mTOR | mTORC1/mTORC2 | Directly inhibits mTOR kinase activity, blocking downstream signaling for cell growth and proliferation.[1] | Approved (e.g., Everolimus, Sirolimus)[1] |
| RAF Inhibitors | ERK | BRAF | Inhibit the activity of BRAF kinases, which are upstream activators of the ERK pathway.[2] | Approved (e.g., Vemurafenib, Dabrafenib)[2] |
| MEK Inhibitors | ERK | MEK1/MEK2 | Inhibit the activity of MEK kinases, which directly phosphorylate and activate ERK.[3] | Approved (e.g., Trametinib, Cobimetinib)[4] |
Visualizing Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and experimental procedures.
Caption: Glyasperin A inhibits the pro-survival Akt/mTOR signaling pathway.
Caption: Glyasperin A promotes apoptosis via activation of p-ERK1/2 and Bax.
Caption: Workflow for validating the therapeutic targets of Glyasperin A.
Detailed Experimental Protocols
MTT Assay for Cell Viability and IC50 Determination
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of Glyasperin A (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
Principle: This assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with Glyasperin A as described for the MTT assay.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Immunoblotting (Western Blot) for Protein Expression Analysis
Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, mTOR, p-ERK, ERK, Bax, Nanog, Oct4, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
References
A Comparative Analysis of Glyasperin C and Resveratrol for Researchers and Drug Development Professionals
In the landscape of natural compounds with therapeutic potential, both Glyasperin C and Resveratrol have emerged as subjects of interest. This guide provides a comparative analysis of their biological activities, focusing on their antioxidant, anti-inflammatory, and anti-cancer properties, supported by available experimental data and methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these two compounds.
Data Presentation
Table 1: Comparative Antioxidant Activity
| Parameter | This compound | Resveratrol |
| DPPH Radical Scavenging Activity (IC50) | Data not available | Reported IC50 values vary, for example, 37.28 µM in one study.[1] Another study showed scavenging rates from 29.56% to 75.63%[2]. |
| Ferric Reducing Antioxidant Power (FRAP) | Data not available | Demonstrates ferric reducing ability, often expressed in Trolox equivalents[3]. |
| Oxygen Radical Absorbance Capacity (ORAC) | Data not available | Exhibits significant ORAC activity[3]. |
| Cellular Antioxidant Activity (CAA) | Data not available | EC50 value of 1.66 µg/mL and CAA value of 331.80 µmol QE/100 g compound reported in one study[2]. |
Table 2: Comparative Anti-inflammatory Effects
| Mechanism | This compound | Resveratrol |
| Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Data not available | Significantly reduces the production of TNF-α and IL-6[4]. |
| Inhibition of COX Enzymes | Data not available | Inhibits both COX-1 and COX-2 enzymes[5]. |
| Modulation of NF-κB Pathway | Data not available | Inhibits the NF-κB signaling pathway[4][6]. |
| Modulation of MAPK Pathways | Data not available | Suppresses p38-MAPK and other MAPK pathways[4]. |
Table 3: Comparative Anti-cancer Properties
| Aspect | This compound (Data primarily on Glyasperin A) | Resveratrol |
| Cell Proliferation Inhibition | Glyasperin A strongly inhibits the growth of NTERA-2 cancer stem cells (IC50 of 2 ± 0.009 µM)[7]. | Inhibits proliferation of various cancer cell lines, including breast, prostate, and colon cancer. For instance, it suppresses viability in U937 and MOLT-4 leukemia cells starting from 10 µM[8]. |
| Induction of Apoptosis | Glyasperin A induces apoptosis, associated with increased caspase-3 activation and upregulation of Bax[7][9]. | Induces apoptosis through modulation of Bcl-2 family proteins and activation of caspases[6]. |
| Cell Cycle Arrest | Glyasperin A causes cell cycle arrest at the S-phase in NTERA-2 cells[7]. | Induces cell cycle arrest at the G1 and G2/M phases by modulating cyclins and CDKs[6]. |
| Affected Signaling Pathways | Glyasperin A downregulates the Akt/mTOR/IKK signaling pathways and upregulates phosphorylated ERK1/2[9]. | Modulates multiple pathways including Wnt/β-catenin, PI3K/AKT, MAPK, and STAT3[6][8]. |
Experimental Protocols
Antioxidant Activity Assays (for Resveratrol)
DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay [1]
-
Prepare a 0.1 mg/mL solution of DPPH in 80% ethanol.
-
Prepare various concentrations of the test compound (Resveratrol) in 80% ethanol.
-
Mix 2 mL of the DPPH solution with 2 mL of each concentration of the test compound.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
-
Use a mixture of 2 mL of 80% ethanol and 2 mL of DPPH solution as the control.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.
-
Determine the IC50 value, which is the concentration of the antioxidant that causes 50% inhibition of the DPPH radical.
Ferric Reducing Antioxidant Power (FRAP) Assay [3]
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C.
-
Add 10 µL of the test compound (Resveratrol) at various concentrations to 300 µL of the FRAP reagent.
-
Incubate the mixture at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
A standard curve is prepared using a known antioxidant, such as Trolox.
-
The antioxidant capacity is expressed as Trolox equivalents (TE).
Anti-Cancer Activity Assays (Methodology as described for Glyasperin A)
Cell Proliferation (MTT) Assay [9]
-
Seed cancer cells (e.g., NTERA-2) in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (Glyasperin A) for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Cell Cycle Analysis by Flow Cytometry [9]
-
Culture cancer cells and treat them with the test compound (Glyasperin A) for a designated time.
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined.
Signaling Pathways and Experimental Workflows
Resveratrol's Impact on Key Signaling Pathways in Cancer
Caption: Resveratrol's modulatory effects on key cancer-related signaling pathways.
Glyasperin A's Influence on Cancer Cell Signaling (as a proxy for this compound)
Caption: Signaling pathways affected by Glyasperin A in cancer cells.
Experimental Workflow for Antioxidant Capacity Assessment
Caption: General workflow for in vitro antioxidant activity assays.
Conclusion
This comparative analysis highlights the extensive research conducted on Resveratrol, establishing its potent antioxidant, anti-inflammatory, and anti-cancer properties through various in vitro and in vivo studies. The molecular mechanisms underlying these activities are well-documented, involving the modulation of numerous key signaling pathways.
In contrast, the scientific literature on this compound is sparse. While data on the related compound, Glyasperin A, suggests potential anti-cancer activity through the induction of apoptosis and cell cycle arrest, a direct comparison with Resveratrol is not feasible at this time due to the lack of specific data for this compound.
For researchers and drug development professionals, Resveratrol presents a well-characterized compound with a broad spectrum of biological activities. This compound, on the other hand, represents a relatively unexplored molecule. The preliminary findings on Glyasperin A may suggest a promising avenue for future research to determine if this compound possesses similar or even more potent therapeutic properties. Further investigation into the biological activities and mechanisms of action of this compound is warranted to fully assess its potential as a therapeutic agent.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Exploring the multimodal health‐promoting properties of resveratrol: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resveratrol and cancer: focus on in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Resveratrol in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stemness reducible effects of glyasperin A against NCCIT teratocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Glyasperin C's Anti-Tumor Effects: A Comparative Guide
A Comparative Analysis in the Absence of Direct In Vivo Data
Currently, there is a notable absence of published in vivo studies specifically validating the anti-tumor effects of Glyasperin C. Scientific literature available up to the current date does not provide experimental data on its efficacy in animal models. However, to provide a valuable comparative perspective for researchers, this guide will focus on the known anti-tumor properties of a closely related compound, Glyasperin A. The in vitro data on Glyasperin A can serve as a benchmark and a foundational framework for designing future in vivo validation studies for this compound.
Comparative Analysis: Glyasperin A as a Proxy
Glyasperin A has been investigated for its effects on cancer stem cells (CSCs), which are implicated in tumor initiation, progression, and relapse. A recent study explored the impact of Glyasperin A on NCCIT cells, a human teratocarcinoma cell line that serves as a model for CSCs. The findings from this in vitro research offer insights into the potential mechanisms of action that could be investigated for this compound.
Key Findings from In Vitro Studies of Glyasperin A:
-
Inhibition of Cancer Cell Growth: Glyasperin A demonstrated a strong inhibitory effect on the growth of NCCIT cells in both 2D and 3D cell culture models[1].
-
Induction of Apoptosis: The compound was found to induce apoptosis (programmed cell death) by upregulating the pro-apoptotic protein Bax and increasing the phosphorylation of ERK1/2[1].
-
Cell Cycle Arrest: Treatment with Glyasperin A led to cell cycle arrest, preventing the progression of cancer cells from the G0/G1 phase to the S phase[1].
-
Downregulation of Stemness Factors: Glyasperin A was shown to downregulate the expression of key transcription factors associated with cancer stem cell properties, including Nanog, Oct4, and c-Myc[1].
-
Modulation of Signaling Pathways: The study revealed that Glyasperin A affects the Akt/mTOR/IKK signaling pathways, which are crucial for the self-renewal and proliferation of CSCs[1].
Quantitative Data Summary
The following table summarizes the key quantitative findings from the in vitro studies on Glyasperin A, providing a basis for comparison in future studies of this compound.
| Parameter | Observation | Cell Line | Reference |
| Cell Growth Inhibition | Strong inhibition of cell proliferation | NCCIT | [1] |
| Apoptosis Induction | Upregulation of Bax and phosphorylated ERK1/2 | NCCIT | [1] |
| Cell Cycle | Arrest at G0/G1 phase | NCCIT | [1] |
| Stemness Factor Expression | Downregulation of Nanog, Oct4, c-Myc | NCCIT | [1] |
| Signaling Pathway Modulation | Decreased levels of proteins in the Akt/mTOR/IKK pathway | NCCIT | [1] |
Experimental Protocols: In Vitro Analysis of Glyasperin A
The methodologies employed in the in vitro assessment of Glyasperin A provide a detailed roadmap for future investigations into this compound's anti-tumor potential.
1. Cell Culture:
-
The NCCIT human teratocarcinoma cell line was used as a model for cancer stem cells.
-
Cells were cultured in appropriate media and conditions to maintain their viability and characteristics.
2. Cell Growth Assays:
-
MTT Assay: To assess the inhibitory effect of Glyasperin A on cell proliferation, MTT assays were performed on both 2D monolayer cultures and 3D spheroid cultures[1].
3. Flow Cytometry:
-
Cell Cycle Analysis: Flow cytometry was utilized to determine the stage of cell cycle arrest induced by Glyasperin A treatment[1].
-
Stemness Marker Expression: The expression of surface markers associated with stemness was also evaluated using flow cytometry[1].
4. Immunoblotting and Phospho-Kinase Array:
-
Protein Expression Analysis: Western blotting was employed to measure the levels of key proteins involved in apoptosis (e.g., Bax) and cell signaling (e.g., phosphorylated ERK1/2)[1].
-
Signaling Pathway Profiling: A human phospho-kinase array was used to identify the signaling pathways modulated by Glyasperin A, revealing its impact on the Akt/mTOR/IKK pathways[1].
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway affected by Glyasperin A and a general experimental workflow for its in vitro validation. These can be adapted for future studies on this compound.
References
A Comparative Analysis of the Safety and Toxicity Profiles of Glyasperin C and Related Flavonoids from Glycyrrhiza uralensis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative overview of the safety and toxicity profiles of Glyasperin C and other bioactive flavonoids isolated from Glycyrrhiza uralensis (licorice root). Due to the limited publicly available data on the specific toxicity of this compound, this comparison focuses on its close structural analog, Glyasperin A, alongside other well-researched prenylated flavonoids from the same source: Glabridin and Licochalcone A. This report synthesizes available in vitro cytotoxicity data and discusses the known signaling pathways affected by these compounds. All quantitative data is presented in tabular format for ease of comparison, and detailed experimental methodologies are provided. Furthermore, signaling pathway diagrams generated using Graphviz are included to visualize the molecular interactions.
Introduction
This compound is a prenylated isoflavan isolated from the roots of Glycyrrhiza uralensis. Compounds from this class have garnered significant interest in the scientific community for their potential therapeutic properties. However, a comprehensive understanding of their safety and toxicity is paramount for any future drug development endeavors. This guide aims to collate and present the available preclinical safety data for this compound and its related compounds to aid researchers in this field.
Comparative Cytotoxicity Data
The following table summarizes the available in vitro cytotoxicity data for Glyasperin A, Glabridin, and Licochalcone A against various cell lines. This data provides a preliminary indication of the potential cytotoxic effects of these compounds.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Glyasperin A | NCCIT (Human teratocarcinoma) | MTT Assay | Not explicitly stated, but shown to strongly inhibit growth | [1] |
| Glabridin | Human Liver Microsomes (CYP2E1 inhibition) | Not specified | 6.2 | [2] |
| Caco-2 (Human colorectal adenocarcinoma) | Not specified | Induces cytotoxicity at 500 µg/mL (1541 µM) | [3] | |
| Licochalcone A | Chinese Hamster Ovary (CHO) | Not specified | > 147.75 | [4] |
| Caco-2 (Human colorectal adenocarcinoma) | Not specified | No significant cytotoxicity up to 500 µg/mL | [3] |
In Vivo Safety and Toxicity
While specific in vivo toxicity studies for this compound and its direct analogues are limited, broader studies on extracts from Glycyrrhiza uralensis and its major constituents provide some context for their general safety.
| Compound/Extract | Animal Model | Route of Administration | Key Findings | Reference |
| Glycyrrhizin | Rat | Oral | LD50 of 9.54 g/kg for glycyrrhizic acid. Chronic intake (>100 mg/day) is linked to side effects. | [5] |
| Glycyrrhetinic Acid | Mouse | Intraperitoneal | LD50 of 308 mg/kg. | [6] |
| Rat | Oral | LD50 of 610 mg/kg. | [6] | |
| Glabridin (in Licorice Flavonoid Oil) | Human | Oral | Safe at doses up to 1200 mg/day with no significant adverse effects noted in clinical studies. | [7] |
| Licochalcone A | Rat | Not specified | Reduced pre-neoplastic lesions with no apparent toxicity at 3.12-50 mg/kg b.w. for 15 days. | [4] |
Signaling Pathways
Understanding the molecular pathways affected by these compounds is crucial for elucidating their mechanisms of action and potential off-target effects.
Glyasperin A: Research indicates that Glyasperin A exerts its effects on cancer stem cells by modulating the Akt/mTOR/IKK signaling pathway [1]. This pathway is critical in regulating cell survival, proliferation, and apoptosis.
Licochalcone A: This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway , which is frequently dysregulated in cancer.
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow:
In Vivo Acute Oral Toxicity: OECD Guideline 423 (Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance. It is a stepwise procedure with the use of a limited number of animals.
Logical Flow:
References
- 1. Stemness reducible effects of glyasperin A against NCCIT teratocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduction of Rapid Proliferating Tumour Cell Lines by Inhibition of the Specific Glycine Transporter GLYT1 [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Cell-line selectivity improves the predictive power of pharmacogenomic analyses and helps identify NADPH as biomarker for ferroptosis sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Glyasperin C and Benchmark Kinase Inhibitors in Oncogenic Signaling Pathways
For Immediate Release
[City, State] – November 24, 2025 – In the ongoing pursuit of novel cancer therapeutics, a comprehensive understanding of how new chemical entities perform against established kinase inhibitors is paramount for the scientific and drug development communities. This guide provides a comparative benchmark of Glyasperin C's putative kinase inhibitory action against well-characterized inhibitors of the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways.
Important Note on this compound: As of the date of this publication, specific experimental data on the kinase inhibitory activity of this compound is not available in the public domain. However, research on the related compound, Glyasperin A, has indicated modulation of the Akt/mTOR and ERK signaling pathways. This guide, therefore, uses Glyasperin A's reported pathway interactions as a foundational premise and benchmarks it against known inhibitors of these cascades. All experimental data presented is for these established benchmark inhibitors.
Comparative Inhibitory Activity of Benchmark Kinase Inhibitors
The following tables summarize the half-maximal inhibitory concentrations (IC50) of selected, well-characterized kinase inhibitors against key kinases in the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. Lower IC50 values are indicative of higher potency.
PI3K/Akt/mTOR Pathway Inhibitors
| Inhibitor | Target(s) | IC50 (nM) |
| MK-2206 | Akt1 | 8[1][2] |
| Akt2 | 12[1][2] | |
| Akt3 | 65[1][2] | |
| BEZ235 (Dactolisib) | p110α (PI3K) | 4[3] |
| p110γ (PI3K) | 5[3] | |
| p110δ (PI3K) | 7[3] | |
| p110β (PI3K) | 75[3] | |
| mTOR | 20.7[3] |
Ras/Raf/MEK/ERK Pathway Inhibitors
| Inhibitor | Target(s) | IC50 (nM) |
| Trametinib | MEK1 | 0.92[4] |
| MEK2 | 1.8[4] | |
| Ulixertinib (BVD-523) | ERK2 | <0.3[5] |
Signaling Pathway Overview
The PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways are critical signaling cascades that regulate cell proliferation, survival, and growth. Their dysregulation is a common feature in many cancers, making them key targets for therapeutic intervention.
References
Safety Operating Guide
Navigating the Disposal of Glyasperin C: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper management and disposal of laboratory chemicals is a cornerstone of operational safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of Glyasperin C, ensuring the protection of personnel and the environment.
This compound, a partial estrogen blocker and potent tyrosinase inhibitor, is utilized in various research applications.[1] While Safety Data Sheets (SDS) indicate that this compound is not classified as a hazardous substance or mixture, adherence to proper disposal protocols is essential for maintaining a safe laboratory environment.[2]
Core Disposal Principles
The fundamental principle guiding the disposal of this compound is adherence to local, state, and federal regulations.[2] While the substance is considered non-hazardous for transport, this does not exempt it from proper waste management procedures.[2]
Step-by-Step Disposal Procedure
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn. This includes:
-
Protective gloves
-
Impervious clothing or lab coat
-
Safety glasses or goggles
-
A suitable respirator, especially when handling the solid form to avoid dust inhalation.[2]
-
-
Waste Identification and Segregation:
-
Unused or Expired this compound: Pure, unused this compound should be treated as chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as absorbent pads, gloves, and empty containers, must also be disposed of as chemical waste.
-
Solutions: Solutions containing this compound should not be disposed of down the drain.[2] They should be collected in a designated, properly labeled waste container.
-
-
Containment and Labeling:
-
Collect all this compound waste in a clearly labeled, sealed container.
-
The label should include:
-
"Waste this compound"
-
The chemical formula: C₂₁H₂₄O₅[2]
-
Any other components of the waste mixture.
-
The date of accumulation.
-
-
-
Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.[2]
-
Use an absorbent, liquid-binding material such as diatomite or universal binders to contain the spill.[2]
-
Decontaminate the affected surfaces by scrubbing with alcohol.[2]
-
Collect all contaminated materials and place them in the designated waste container.
-
-
Final Disposal:
-
Arrange for the disposal of the contained this compound waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
-
Provide the waste manifest or any other required documentation to the disposal service.
-
Experimental Protocols
The disposal of this compound does not typically involve experimental protocols for chemical neutralization or degradation in a standard laboratory setting. The recommended procedure is direct disposal through a certified waste management provider.
Quantitative Data
The available Safety Data Sheets and product information for this compound do not provide specific quantitative data, such as concentration limits for various disposal methods, that would be relevant for a summary table in this context. The primary directive is to manage it as chemical waste in accordance with regulatory standards.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Glyasperin C
Essential Safety and Handling Guide for Glyasperin C
This document provides immediate safety, operational, and disposal guidance for laboratory professionals handling this compound. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and build confidence in laboratory safety protocols.
Compound Identification:
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C21H24O5 |
| Molecular Weight | 356.41 g/mol |
| CAS Number | 142474-53-1 |
| Description | A polyphenol isolated from the roots of Glycyrrhiza uralensis. It is a potent and reversible noncompetitive inhibitor of neuraminidase.[1][2] |
| Physical Form | Typically supplied as a powder.[3] |
Personal Protective Equipment (PPE)
Given that this compound is a biologically active powder, the primary routes of exposure are inhalation and dermal contact. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Gloves | Material: Nitrile rubber. Thickness: Minimum 0.11 mm. Breakthrough Time: Greater than 480 minutes for full contact. Always inspect gloves prior to use and change them frequently, especially if contact with the substance is suspected. |
| Eye Protection | Safety Glasses/Goggles | Use safety glasses with side shields or chemical splash goggles. |
| Respiratory Protection | Respirator | A NIOSH-approved P1 particulate filter respirator is recommended when handling the powder outside of a containment unit to prevent inhalation of dust. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to prevent skin contact. |
Operational Plan: Handling and Storage
Handling:
-
Engineering Controls: Handle this compound powder in a well-ventilated area. For procedures that may generate dust, such as weighing or reconstitution, a chemical fume hood or a powder containment hood is recommended.
-
Procedural Controls: Avoid the generation of dust. Use appropriate tools for transferring the powder. After handling, wash hands thoroughly.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry place, away from light.[2]
-
For long-term storage as a powder, -20°C is recommended.[1]
-
Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Experimental Protocol: Neuraminidase Inhibition Assay
The following is a representative protocol for assessing the neuraminidase inhibitory activity of this compound, based on standard fluorometric methods.
Materials:
-
This compound
-
Neuraminidase enzyme
-
Fluorogenic substrate (e.g., 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA)
-
Assay buffer
-
Positive control inhibitor (e.g., Oseltamivir)
-
96-well microplates (black, flat-bottom for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with assay buffer to obtain a range of test concentrations.
-
Enzyme and Substrate Preparation: Dilute the neuraminidase enzyme and the MUNANA substrate to their optimal working concentrations in the assay buffer.
-
Assay Reaction: a. To the wells of the 96-well plate, add the this compound dilutions. b. Add the diluted neuraminidase enzyme to the wells. c. Include wells for a positive control (with a known inhibitor) and a negative control (enzyme only). d. Incubate the plate at room temperature for a pre-determined time to allow for inhibitor-enzyme binding.
-
Initiation of Reaction: Add the MUNANA substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified period.
-
Measurement: Stop the reaction and measure the fluorescence with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
Caption: Workflow for a neuraminidase inhibition assay.
Potential Signaling Pathways
While direct studies on the signaling pathways affected by this compound are limited, research on the related compound, Glyasperin A, has shown effects on key cellular pathways involved in cell survival and proliferation.[4]
Akt/mTOR/IKK Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival. Glyasperin A has been shown to downregulate proteins in this pathway.
Caption: The inhibitory effect of Glyasperin A on the Akt/mTOR/IKK pathway.
ERK1/2 Signaling Pathway: The ERK1/2 pathway is another critical regulator of cell proliferation and survival. Glyasperin A has been observed to upregulate phosphorylated ERK1/2, which can lead to apoptosis.[4]
Caption: The activating effect of Glyasperin A on the ERK1/2 pathway leading to apoptosis.
Disposal Plan
As a specific SDS for this compound is not available, general guidelines for the disposal of chemical waste should be followed.
-
Unused Material: Unused this compound powder should be disposed of as chemical waste. Do not dispose of it in the regular trash or down the drain.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and lab coats, should be considered contaminated and disposed of as chemical waste.
-
Consult Local Regulations: All disposal must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on the proper disposal procedures for chemical waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
